[Orn5]-URP
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C48H62N10O10S2 |
|---|---|
分子量 |
1003.2 g/mol |
IUPAC 名称 |
2-[[19-(2-aminopropanoylamino)-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C48H62N10O10S2/c1-26(2)40(48(67)68)58-47(66)39-25-70-69-24-38(56-41(60)27(3)50)46(65)54-35(20-28-10-5-4-6-11-28)43(62)55-37(22-30-23-51-33-13-8-7-12-32(30)33)45(64)52-34(14-9-19-49)42(61)53-36(44(63)57-39)21-29-15-17-31(59)18-16-29/h4-8,10-13,15-18,23,26-27,34-40,51,59H,9,14,19-22,24-25,49-50H2,1-3H3,(H,52,64)(H,53,61)(H,54,65)(H,55,62)(H,56,60)(H,57,63)(H,58,66)(H,67,68) |
InChI 键 |
BPLKRLYKWHXTMO-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
[Orn5]-URP: A Technical Guide to a Selective Urotensin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Orn5]-URP is a synthetic peptide analog of the Urotensin-II related peptide (URP) that has been identified as a potent and selective antagonist of the urotensin receptor (UT). The urotensinergic system, comprising the ligands urotensin-II (UII) and URP, and their common receptor UT, is implicated in a wide range of physiological processes, including cardiovascular function, renal regulation, and neurotransmission. The development of selective antagonists like this compound is crucial for elucidating the specific roles of this system in health and disease and for the potential development of novel therapeutics. This technical guide provides a comprehensive overview of the pharmacological characterization of this compound, including its binding and functional properties, detailed experimental protocols for its evaluation, and a description of the pertinent signaling pathways.
Pharmacological Profile of this compound
This compound has been characterized as a pure and selective antagonist of the urotensin receptor. Unlike some other URP analogs that exhibit partial agonist activity, this compound is devoid of intrinsic agonistic effects, making it a valuable tool for probing the urotensinergic system.[1]
Quantitative Data
The following tables summarize the available quantitative data for this compound and provide comparative data for other known urotensin receptor antagonists.
Table 1: Binding Affinity of Urotensin Receptor Antagonists
| Compound | Radioligand | Cell Line/Tissue | pKi | Ki (nM) | Reference |
| This compound | [125I]URP | Cultured Rat Astrocytes | Not Reported | Binds to high-affinity sites | [1] |
| Urantide | [125I]Urotensin-II | CHO/K1 cells transfected with hUT receptor | 8.3 ± 0.04 | ~0.5 | [2] |
Note: A specific Ki value for this compound is not currently available in the public domain. The available data indicates it displaces radioligand binding from high-affinity sites.
Table 2: Functional Potency of Urotensin Receptor Antagonists
| Compound | Agonist | Assay Type | Cell Line/Tissue | pA2 / pEC50 | Potency (nM) | Reference |
| This compound | URP and UII | Calcium Mobilization | Cultured Rat Astrocytes | Not Reported (Causes rightward shift) | - | [1] |
| This compound | - | - | - | pEC50 = 7.24 | ~57.5 | [3] |
| Urantide | Urotensin-II | Rat Aortic Ring Contraction | Rat Thoracic Aorta | pKB = 8.3 ± 0.09 | ~0.5 | [2] |
Note: A pA2 value for this compound from a Schild analysis has not been reported. The pEC50 value likely refers to its potency as an antagonist in the described assay. The rightward shift in agonist dose-response curves is indicative of competitive antagonism.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound. These protocols are synthesized from established methods for studying urotensin receptor antagonists.
Radioligand Binding Assay (Competitive)
This protocol describes a competitive binding assay to determine the affinity of this compound for the urotensin receptor using a radiolabeled ligand such as [125I]URP.
Materials:
-
UT receptor-expressing cells (e.g., cultured rat astrocytes, CHO-K1 or HEK293 cells stably expressing the human or rat UT receptor)
-
[125I]URP (radioligand)
-
Unlabeled URP (for determining non-specific binding)
-
This compound (test compound)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Preparation: Culture UT receptor-expressing cells to confluency. Harvest and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [125I]URP (at a concentration near its Kd, e.g., 0.1-0.5 nM), and 100 µL of cell membrane suspension.
-
Non-specific Binding: 50 µL of unlabeled URP (at a high concentration, e.g., 1 µM), 50 µL of [125I]URP, and 100 µL of cell membrane suspension.
-
Competition: 50 µL of varying concentrations of this compound (e.g., from 10⁻¹² M to 10⁻⁵ M), 50 µL of [125I]URP, and 100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This protocol outlines a functional assay to measure the antagonistic effect of this compound on URP- or UII-induced intracellular calcium mobilization in UT receptor-expressing cells.
Materials:
-
UT receptor-expressing cells (e.g., cultured rat astrocytes, HEK293 cells stably expressing the UT receptor)
-
URP or UII (agonists)
-
This compound (test compound)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Black-walled, clear-bottom 96-well microplates
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the UT receptor-expressing cells into black-walled, clear-bottom 96-well plates at a density of 50,000-100,000 cells per well and culture overnight.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2-4 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer. Remove the culture medium from the cells and add 100 µL of the loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading.
-
Washing: Gently wash the cells twice with 100 µL of assay buffer to remove excess dye. After the final wash, leave 100 µL of assay buffer in each well.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement: Place the plate in the fluorescence microplate reader. Record a baseline fluorescence reading for 10-20 seconds.
-
Agonist Stimulation: Automatically inject a solution of URP or UII (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Data Acquisition: Continue to record the fluorescence intensity for 1-2 minutes to capture the calcium transient.
-
Data Analysis: The antagonist effect is measured as the inhibition of the agonist-induced fluorescence increase. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50. For determining the pA2 value, perform full agonist dose-response curves in the presence of increasing, fixed concentrations of this compound and analyze the data using a Schild plot.[1]
Rat Aortic Ring Contraction Assay
This ex vivo protocol assesses the ability of this compound to antagonize UII- or URP-induced vasoconstriction in isolated rat thoracic aorta.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Urotensin-II or URP (agonists)
-
This compound (test compound)
-
Phenylephrine (B352888) or KCl (for viability testing)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize a rat and excise the thoracic aorta. Carefully clean the aorta of adhering connective tissue and cut it into 2-3 mm wide rings. The endothelium may be removed by gently rubbing the intimal surface with a wooden stick.
-
Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. Attach the rings to isometric force transducers.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.
-
Viability Test: Contract the rings with a high concentration of KCl (e.g., 80 mM) or phenylephrine (e.g., 1 µM) to ensure tissue viability. Wash the rings and allow them to return to baseline.
-
Antagonist Incubation: Add varying concentrations of this compound to the organ baths and incubate for 30 minutes.
-
Agonist Dose-Response: Cumulatively add increasing concentrations of UII or URP to the baths to generate a dose-response curve.
-
Data Analysis: Record the contractile force. Plot the contractile response as a percentage of the maximum response to the viability test agent against the logarithm of the agonist concentration. The antagonistic effect of this compound will be observed as a rightward shift in the agonist dose-response curve. Calculate the dose ratio for each concentration of the antagonist and perform a Schild analysis to determine the pA2 value.[2]
Signaling Pathways and Visualizations
The urotensin receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Activation of the UT receptor by its agonists, UII or URP, initiates a signaling cascade that leads to various cellular responses. This compound, as a competitive antagonist, blocks these downstream effects by preventing agonist binding.
Urotensin Receptor Signaling Pathway
Caption: Urotensin receptor signaling pathway.
Experimental Workflow for Antagonist Characterization
Caption: Workflow for characterizing this compound.
Logical Relationship of this compound Action
Caption: Competitive antagonism by this compound.
Synthesis and In Vivo Data
Detailed protocols for the solid-phase synthesis of this compound are not publicly available but would follow standard Fmoc- or Boc-based solid-phase peptide synthesis strategies.
As of the date of this document, there is no publicly available information regarding the in vivo administration, pharmacokinetics, or physiological effects of this compound. Further research is required to characterize its properties in living organisms.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the urotensinergic system. Its characterization as a pure and selective antagonist at the UT receptor makes it superior to other analogs with partial agonist activity for dissecting the specific functions of UII and URP. The experimental protocols and data presented in this guide provide a framework for its use in research and drug discovery. Future studies are warranted to determine its in vivo efficacy and therapeutic potential.
References
discovery of [Orn5]-URP peptide
An In-depth Technical Guide to the Discovery and Characterization of [Orn5]-URP, a Selective Urotensin II Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
The urotensinergic system, comprising the peptides urotensin II (UII) and urotensin II-related peptide (URP), and their common G-protein coupled receptor (UT), plays a significant role in a myriad of physiological processes, most notably cardiovascular regulation. The potent vasoconstrictor effects of UII spurred the search for effective UT receptor antagonists for potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and pharmacological characterization of this compound, a key analog that emerged as a potent and selective pure antagonist of the UT receptor. This document details the experimental protocols utilized in its evaluation, presents quantitative data in a structured format, and illustrates the relevant biological pathways and experimental workflows.
Introduction: The Urotensinergic System
Urotensin II (UII) was initially identified as a potent vasoconstrictor, in some assays more powerful than endothelin-1.[1] Subsequently, a paralog peptide, Urotensin II-Related Peptide (URP), was discovered.[1][2] Both UII and URP are cyclic peptides that share a conserved six-amino-acid ring structure (-Cys-Phe-Trp-Lys-Tyr-Cys-) which is crucial for their biological activity.[2][3] They exert their effects by binding to a common G-protein coupled receptor known as the UT receptor (also referred to as GPR14).[2][4]
The UT receptor is primarily coupled to the Gαq/11 subunit, and its activation leads to the stimulation of Phospholipase C (PLC).[2][5] This initiates a signaling cascade involving the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentration ([Ca2+]c) from endoplasmic reticulum stores.[2][5] This signaling pathway is central to many of the system's physiological effects, including vasoconstriction and cell proliferation. The wide distribution of the UT receptor in tissues such as the heart, blood vessels, kidney, and central nervous system suggests its involvement in numerous (patho)physiological processes, making it an attractive target for drug development.[2][3]
Development of a UT Receptor Antagonist
The potent biological activities of UII and URP prompted significant research into developing receptor antagonists to probe the function of the urotensinergic system and to explore potential therapeutic interventions for cardiovascular diseases. Early efforts in designing URP analogs led to compounds that exhibited a mixed pharmacology; for instance, some analogs acted as antagonists in rat aortic ring contraction assays but behaved as agonists in cell-based calcium mobilization assays.[6] This highlighted the need for a "pure" antagonist, a compound devoid of any intrinsic agonist activity across different experimental models.
The breakthrough came with the rational design of URP analogs. One such analog, this compound, was created by substituting the lysine (B10760008) residue at position 5 of the native URP sequence with ornithine (Orn). This subtle modification proved critical in eliminating agonist activity while retaining high-affinity binding to the UT receptor, establishing this compound as a pure and selective antagonist.[6][7]
Pharmacological Profile of this compound
This compound was pharmacologically profiled using a series of in vitro and ex vivo assays to determine its binding affinity and functional activity at the UT receptor. The key findings demonstrated that while other analogs like [D-Trp4]URP and [D-Tyr6]URP showed agonistic effects in certain assays, this compound consistently acted as a pure antagonist.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from key pharmacological experiments.
Table 1: Receptor Binding Affinity
| Compound | Radioligand | Preparation | Binding Profile | pKi |
| This compound | [125I]URP | Cultured Rat Astrocytes | Displaced radioligand, binding only to high-affinity sites.[6] | N/A |
Note: Specific pKi values for this compound were not detailed in the provided abstracts, but its ability to displace the radioligand confirms its binding to the UT receptor.
Table 2: Functional Antagonist Activity
| Assay | Agonist | Preparation | Antagonist | Measured Parameter | Antagonist Potency (pEC50/pA2) |
| Intracellular Ca2+ Mobilization | URP and UII | Cultured Rat Astrocytes | This compound | Inhibition of Ca2+ increase | 7.24 (pEC50)[7] |
| Rat Aortic Ring Contraction | UII | Isolated Rat Thoracic Aorta | This compound | Inhibition of contraction | Confirmed pure antagonist[6] |
Table 3: Functional Agonist Activity
| Assay | Compound | Preparation | Agonist Activity |
| Intracellular Ca2+ Mobilization | This compound | Cultured Rat Astrocytes | Totally devoid of activity.[6] |
| Rat Aortic Ring Contraction | This compound | Isolated Rat Thoracic Aorta | Confirmed pure antagonist (no agonist effect).[6] |
Experimental Protocols
The characterization of this compound involved several standard and specialized experimental procedures.
Peptide Synthesis
While specific synthesis details for this compound are proprietary, peptides of this nature are typically synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Preparation: A suitable resin (e.g., 2-chlorotrityl chloride resin) is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: The C-terminal amino acid is attached to the resin. Subsequent Fmoc-protected amino acids are sequentially coupled using an activating agent (e.g., HATU) and a base (e.g., DIPEA) in DMF. Each coupling step is followed by a deprotection step (removal of the Fmoc group) using piperidine (B6355638) in DMF to free the N-terminal amine for the next coupling reaction.
-
Cyclization: After assembling the linear peptide, on-resin cyclization is performed to form the disulfide bridge between the two cysteine residues, a key structural feature of URP.
-
Cleavage and Purification: The completed peptide is cleaved from the resin support using a cleavage cocktail (e.g., trifluoroacetic acid, water, and triisopropylsilane). The crude peptide is then precipitated, lyophilized, and purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The final product's identity and purity are confirmed by mass spectrometry and analytical HPLC.
Cell Culture
-
Rat Cortical Astrocytes: Primary astrocyte cultures are established from the cerebral cortex of neonatal rats. Cells are grown in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. These cells endogenously express functional UT receptors.[6]
Radioligand Binding Assay
This competitive binding assay quantifies the ability of a test compound to displace a specific radiolabeled ligand from its receptor.
-
Membrane Preparation: Cultured astrocytes are harvested, homogenized in a cold buffer, and centrifuged to pellet the cell membranes. The membrane pellet is resuspended in a binding buffer.
-
Binding Reaction: A constant concentration of radioligand (e.g., [125I]URP) is incubated with the cell membrane preparation in the presence of increasing concentrations of the unlabeled competitor peptide (this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter. Non-specific binding is determined in the presence of a high concentration of unlabeled UII or URP.
-
Data Analysis: Competition curves are generated, from which the IC50 (concentration of competitor that inhibits 50% of specific binding) is calculated and converted to a Ki (inhibition constant).
Intracellular Calcium ([Ca2+]c) Mobilization Assay
This functional assay measures the ability of a compound to act as an agonist (stimulate Ca2+ release) or an antagonist (block agonist-induced Ca2+ release).
-
Cell Loading: Cultured astrocytes are plated on coverslips or in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological salt solution.
-
Measurement: The cells are placed in a fluorometer or a fluorescence plate reader. The baseline fluorescence is recorded.
-
Agonist/Antagonist Addition: For antagonist testing, cells are pre-incubated with varying concentrations of this compound before the addition of a fixed concentration of an agonist (UII or URP). For agonist testing, only this compound is added.
-
Data Acquisition: Changes in fluorescence intensity, corresponding to changes in [Ca2+]c, are recorded over time.
-
Data Analysis: The peak fluorescence response is measured. For antagonists, dose-response curves are plotted to determine the EC50 or pA2 values. For agonists, the presence or absence of a response is noted. This compound was found to be devoid of agonist activity and produced a concentration-dependent inhibition of the Ca2+ increase evoked by UII and URP.[6]
Signaling Pathways and Experimental Workflows
UT Receptor Signaling Pathway
The canonical signaling pathway activated by UII or URP binding to the UT receptor is depicted below.
Caption: Canonical Gq/11 signaling pathway of the UT receptor activated by UII or URP.
Mechanism of this compound Antagonism
This compound acts as a competitive antagonist, binding to the UT receptor without activating it, thereby preventing the endogenous ligands from initiating the signaling cascade.
Caption: Competitive antagonism of the UT receptor by this compound, blocking agonist binding.
Experimental Characterization Workflow
The logical flow for discovering and validating a peptide antagonist like this compound follows a structured path from design to functional confirmation.
References
- 1. Discovery of new antagonists aimed at discriminating UII and URP-mediated biological activities: insight into UII and URP receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urotensin II–related peptide - Wikipedia [en.wikipedia.org]
- 3. Urotensin II-Related Peptide (URP) [benchchem.com]
- 4. Urotensin II-related peptides, Urp1 and Urp2, control zebrafish spine morphology | eLife [elifesciences.org]
- 5. Intracellular signaling pathways activated by kisspeptins through GPR54: do multiple signals underlie function diversity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Orn5]URP acts as a pure antagonist of urotensinergic receptors in rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
[Orn5]-URP: A Technical Guide to its Synthesis, Structure, and Antagonistic Action on the Urotensin-II Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Orn5]-Urotensin-II-Related Peptide ([Orn5]-URP) is a synthetic peptide analog of the endogenous neuropeptide Urotensin-II-Related Peptide (URP). It is distinguished by the substitution of the native lysine (B10760008) residue at position 5 with ornithine. This modification confers upon this compound the properties of a potent and selective pure antagonist of the Urotensin-II receptor (UT). Unlike many other UII and URP analogs, this compound exhibits no intrinsic agonist activity, making it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the urotensinergic system. This document provides a comprehensive overview of the synthesis, structure, and biological characterization of this compound.
Introduction
The urotensinergic system, comprising the ligands Urotensin-II (UII) and Urotensin-II-Related Peptide (URP), and their common G protein-coupled receptor (UT), is implicated in a wide range of physiological processes, including cardiovascular regulation, renal function, and neurotransmission. Dysregulation of this system has been linked to various pathological conditions, highlighting the therapeutic potential of UT receptor modulators. This compound has emerged as a key research compound due to its specific and potent antagonist properties at the UT receptor. This guide details the synthesis, structural characteristics, and experimental evaluation of this compound.
This compound Structure and Properties
This compound is a cyclic octapeptide with a disulfide bridge between the cysteine residues at positions 2 and 7. The substitution of lysine with ornithine at position 5 is the defining feature of this analog.
Chemical Structure
Sequence: Ala-Cys-Phe-Trp-Orn-Tyr-Cys-Val (Disulfide bridge: Cys2-Cys7)
Molecular Formula: C48H62N10O10S2
Molecular Weight: 1003.20 g/mol
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 1003.20 Da | [1] |
| pEC50 | 7.24 | [1] |
| Biological Activity | Pure Urotensin-II Receptor (UT) Antagonist | [2][3] |
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process involving solid-phase peptide synthesis (SPPS) of the linear peptide chain, followed by solution-phase cyclization to form the disulfide bridge, and subsequent purification.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a general method for the synthesis of the linear precursor of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Cys(Trt)-OH, Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-Orn(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Dithiothreitol (DTT)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Val-OH) to the resin using DIC and OxymaPure in DMF.
-
Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence (Cys(Trt), Tyr(tBu), Orn(Boc), Trp(Boc), Phe, Cys(Trt), Ala).
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/EDT/DTT/water for 2-3 hours.
-
Precipitation: Precipitate the crude linear peptide by adding cold diethyl ether.
-
Purification: Purify the linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol: Disulfide Bridge Formation (Cyclization)
Materials:
-
Purified linear this compound
-
Ammonium (B1175870) bicarbonate buffer (pH 8.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Dissolution: Dissolve the purified linear peptide in the ammonium bicarbonate buffer.
-
Oxidation: Add DMSO to the peptide solution to facilitate the oxidation of the thiol groups on the cysteine residues to form the disulfide bridge.
-
Monitoring: Monitor the progress of the cyclization reaction by RP-HPLC.
-
Purification: Once the reaction is complete, purify the cyclic this compound by RP-HPLC.
-
Lyophilization: Lyophilize the purified cyclic peptide to obtain a stable powder.
Structural Characterization
The identity and purity of the synthesized this compound are confirmed using mass spectrometry and analytical RP-HPLC.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the final product, confirming the correct amino acid sequence and the formation of the disulfide bond.
High-Performance Liquid Chromatography (HPLC)
Analytical RP-HPLC is used to assess the purity of the final peptide. A single, sharp peak indicates a high degree of purity.
Biological Activity and Signaling Pathway
This compound acts as a pure antagonist at the UT receptor, inhibiting the signaling cascade initiated by the endogenous agonists UII and URP.
Signaling Pathway
UII and URP binding to the UT receptor typically activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This compound competitively binds to the UT receptor, preventing this cascade.
Caption: Antagonistic action of this compound on the Urotensin-II receptor signaling pathway.
Experimental Protocol: Calcium Mobilization Assay
This protocol describes a general method for assessing the antagonist activity of this compound by measuring changes in intracellular calcium concentration.
Materials:
-
Cells expressing the UT receptor (e.g., cultured rat cortical astrocytes or a recombinant cell line)
-
This compound
-
UII or URP (agonist)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed UT receptor-expressing cells into a 96-well plate and culture overnight.
-
Dye Loading: Load the cells with Fluo-4 AM in HBSS containing Pluronic F-127 and probenecid for 1 hour at 37°C.
-
Washing: Wash the cells with HBSS to remove excess dye.
-
Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate.
-
Agonist Stimulation: Add a fixed concentration of UII or URP to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader (excitation ~490 nm, emission ~525 nm).
-
Data Analysis: The inhibition of the agonist-induced calcium signal by this compound is used to determine its antagonist potency (e.g., pEC50 or IC50).
Experimental Workflow
The overall workflow for the synthesis and characterization of this compound is depicted below.
Caption: General experimental workflow for the synthesis and evaluation of this compound.
Conclusion
This compound is a valuable pharmacological tool for the study of the urotensinergic system. Its synthesis via solid-phase peptide synthesis and subsequent cyclization is a well-established process. The primary biological activity of this compound is its potent and pure antagonism of the UT receptor, which can be reliably assessed using in vitro techniques such as calcium mobilization assays. The detailed methodologies and structural information provided in this guide are intended to support further research into the therapeutic potential of modulating the urotensin system.
References
In Vitro Functional Analysis of [Orn5]-URP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Orn5]-URP is a synthetic peptide analog of Urotensin-II Related Peptide (URP) that has garnered significant interest within the scientific community for its potent and selective interaction with the urotensin-II receptor (UT). The urotensinergic system, comprising the peptides urotensin-II (UII) and URP, and their common receptor UT, is implicated in a wide range of physiological and pathophysiological processes, including cardiovascular function, renal function, and neuro-regulation. This technical guide provides an in-depth overview of the in vitro function of this compound, focusing on its antagonist activity, the underlying signaling pathways, and detailed experimental protocols for its characterization.
Data Presentation: In Vitro Pharmacology of this compound
The following table summarizes the quantitative data available for the in vitro activity of this compound at the urotensin-II receptor.
| Parameter | Value | Assay Type | Cell/Tissue Type | Notes | Reference |
| pEC50 | 7.24 | Functional Antagonism | Not Specified | Reported as a pure antagonist with no agonist activity. | [1] |
| Agonist Activity | Devoid of Activity | Calcium Mobilization | Rat Cortical Astrocytes | Did not induce an increase in intracellular calcium ([Ca2+]c). | [2] |
| Antagonist Activity | Concentration-dependent inhibition | Calcium Mobilization | Rat Cortical Astrocytes | Inhibited UII- and URP-evoked increases in [Ca2+]c and caused a rightward shift in their dose-response curves. | [2] |
| Receptor Binding | High Affinity | Competitive Radioligand Binding | Rat Cortical Astrocytes | Displaced radiolabeled URP from high-affinity binding sites. | [2] |
Signaling Pathways
This compound exerts its effects by acting as an antagonist at the urotensin-II receptor (UT), a G protein-coupled receptor (GPCR). The canonical signaling pathway activated by the endogenous agonists UII and URP involves the coupling of the UT receptor to Gαq/11. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration ([Ca2+]i) is a key second messenger that mediates various downstream cellular responses. As an antagonist, this compound competitively binds to the UT receptor, preventing the binding of UII and URP and thereby inhibiting this signaling cascade.
Caption: Urotensin-II signaling pathway and the antagonistic action of this compound.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay is a functional method to determine the agonist or antagonist properties of a compound by measuring changes in intracellular calcium concentration.
Principle: Cells expressing the UT receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation by an agonist, the resulting increase in intracellular calcium leads to a significant increase in the fluorescence intensity of the dye. Antagonists are identified by their ability to inhibit the fluorescence increase induced by a known agonist.
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture cells endogenously or recombinantly expressing the urotensin-II receptor (e.g., rat cortical astrocytes, CHO-K1 cells) in appropriate media.
-
Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at a suitable density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye such as Fluo-4 AM and an organic anion transporter inhibitor like probenecid (B1678239) to prevent dye extrusion.
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound (for antagonist mode) and a known UT receptor agonist (e.g., UII or URP) in an appropriate assay buffer.
-
-
Assay Procedure (Antagonist Mode):
-
After dye loading, wash the cells with assay buffer.
-
Add the various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add a fixed concentration of the UT receptor agonist (typically the EC80 concentration) to all wells containing this compound.
-
Immediately begin continuous fluorescence measurements to record the calcium flux.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the ΔRFU against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
Caption: Experimental workflow for the intracellular calcium mobilization assay.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the UT receptor.
Principle: A fixed concentration of a radiolabeled ligand (e.g., [125I]-UII or [125I]-URP) is incubated with a source of UT receptors (cell membranes or whole cells) in the presence of increasing concentrations of the unlabeled competitor, this compound. The amount of radioligand bound to the receptor decreases as the concentration of the competitor increases.
Detailed Methodology:
-
Membrane Preparation (or Cell Culture):
-
Prepare cell membranes from tissues or cultured cells expressing the UT receptor by homogenization and centrifugation.
-
Alternatively, use whole cells cultured in suspension or adherent plates.
-
-
Assay Setup:
-
In a 96-well plate, add the cell membranes or whole cells, a fixed concentration of the radiolabeled ligand, and increasing concentrations of unlabeled this compound.
-
Include control wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled agonist like UII).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filter mats in scintillation vials with scintillation cocktail or use a scintillation counter compatible with filter mats.
-
Measure the radioactivity (counts per minute, CPM) in each sample.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
An In-depth Technical Guide to the Urotensinergic Signaling Pathway and its Antagonism by [Orn5]-URP
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the urotensinergic signaling pathway, a critical system involved in a range of physiological processes, particularly cardiovascular function. We will delve into the core components of this pathway, the downstream signaling cascades, and the use of the synthetic peptide [Orn5]-URP as a selective antagonist for its study and potential therapeutic modulation. This guide includes quantitative data for key molecular interactions and detailed protocols for foundational experimental assays.
Introduction to the Urotensinergic System
The urotensinergic system consists of two endogenous peptide ligands, Urotensin-II (U-II) and Urotensin-II-Related Peptide (URP), and their common G protein-coupled receptor (GPCR), the UT receptor.[1][2] Initially identified for its potent vasoconstrictive effects, the U-II/URP system is now recognized for its role in cardiovascular homeostasis, renal function, and neural signaling.[3] Dysregulation of this pathway has been implicated in various diseases, including heart failure, systemic hypertension, and diabetes, making it a significant target for drug discovery.[3]
The peptide This compound is a synthetic analog of URP where the fifth amino acid has been substituted with Ornithine. This modification confers potent and selective antagonist properties.[4][5] It acts as a pure antagonist, meaning it binds to the UT receptor and blocks the activity of the natural ligands (U-II and URP) without initiating any signaling itself.[4][5] This makes this compound an invaluable pharmacological tool for elucidating the physiological roles of the urotensinergic pathway.
It is critical to distinguish URP, the Urotensin-II-Related Peptide, from the acronym UPR, which commonly refers to the Unfolded Protein Response. The latter is an entirely separate cellular stress pathway. This guide focuses exclusively on the urotensinergic signaling system.
Core Components of the Pathway
-
Urotensin-II (U-II) and Urotensin-II-Related Peptide (URP): U-II is a cyclic peptide, with the human form comprising 11 amino acids (ETPD[CFWKYC]V).[1] URP is a paralog of U-II that shares the same cyclic hexapeptide core sequence (CFWKYC), which is essential for biological activity.[1] Both peptides are produced through the cleavage of precursor prohormones and are expressed in various tissues, including the central nervous system, cardiovascular system, and kidneys.[3]
-
The UT Receptor (formerly GPR14): The UT receptor is a class A GPCR that binds both U-II and URP.[1][6] Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of intracellular heterotrimeric G proteins, primarily of the Gαq/11 family.
The Urotensinergic Signaling Cascade
Activation of the UT receptor by U-II or URP initiates a cascade of intracellular events. The primary pathway involves the activation of Gαq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This binding opens calcium channels, leading to a rapid release of stored Ca2+ into the cytosol. This sharp increase in intracellular calcium concentration ([Ca2+]i) is a hallmark of UT receptor activation and is a key event in triggering cellular responses like smooth muscle contraction.[7][8]
-
DAG and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, along with the increased cytosolic Ca2+, activates Protein Kinase C (PKC). Activated PKC phosphorylates a wide array of substrate proteins, modulating their activity and leading to longer-term cellular changes.
-
RhoA/Rho-Kinase Pathway: In vascular smooth muscle cells, U-II has been shown to activate the small GTPase RhoA and its downstream effector, Rho-kinase.[9] This pathway contributes significantly to vasoconstriction by increasing the calcium sensitivity of the contractile machinery.[9]
The antagonism by This compound occurs at the initial step. By competitively binding to the UT receptor, it prevents U-II and URP from docking and initiating this entire cascade.[4]
Quantitative Data Presentation
The following tables summarize key quantitative parameters for ligands of the UT receptor, derived from various functional assays.
Table 1: Ligand Potency in Functional Assays
| Compound | Assay Type | Tissue/Cell Model | Parameter | Value | Reference |
| Human U-II | Vasoconstriction | Rat Thoracic Aorta | EC₅₀ | 11 nM | [10] |
| Human U-II | Calcium Mobilization | CHO cells (hUT) | EC₅₀ | 0.6 nM | [1] |
| Human U-II | RhoA Activation | Rat Aortic Rings | EC₅₀ | 9.3 nM | [9] |
| This compound | Calcium Mobilization | Rat Cortical Astrocytes | pEC₅₀ | 7.24 | [5] |
Note: pEC₅₀ of 7.24 corresponds to an EC₅₀ of approximately 57.5 nM.
Table 2: Ligand Binding Affinities at UT Receptors
| Compound | Receptor Species | Parameter | Value | Reference |
| Human U-II | Human (recombinant) | Kᵢ | 2.7 - 8.7 nM | [11] |
| Human U-II | Rat (recombinant) | Kᵢ | 2.7 - 8.7 nM | [11] |
| Urantide (B549374) (Antagonist) | Human (recombinant) | Kᵢ | 5.3 - 58.2 nM | [11] |
| This compound | Rat (native) | Binds high-affinity sites | (Qualitative) | [4] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the urotensinergic pathway and its modulators.
This assay determines the binding affinity (Kᵢ) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the UT receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the UT receptor (e.g., HEK293-hUT) to near confluence.
-
Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the pellet and resuspend it in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1% BSA, pH 7.4). Determine protein concentration using a BCA assay.[12]
-
-
Binding Incubation:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radioligand (e.g., 0.2 nM [¹²⁵I]-hU-II), and varying concentrations of the unlabeled competitor (this compound).[13]
-
To determine non-specific binding, include control wells with a high concentration of an unlabeled agonist (e.g., 1 µM hU-II).
-
Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.[12][13]
-
-
Filtration and Counting:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[12][13]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining free radioligand.
-
Measure the radioactivity trapped on each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the competitor (this compound).
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
This functional assay measures the ability of an agonist (U-II/URP) to increase intracellular calcium and the ability of an antagonist (this compound) to block this effect.
Methodology:
-
Cell Plating:
-
Dye Loading:
-
Remove the culture medium and wash the cells gently with an assay buffer (e.g., HBSS with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2-AM or Fluo-4 AM) in the assay buffer.[14]
-
Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells and be de-esterified.[14]
-
-
Measurement:
-
Use a fluorescence plate reader (e.g., FlexStation) capable of automated liquid handling.
-
For antagonist testing, add varying concentrations of this compound to the wells and incubate for a short period (e.g., 10-30 minutes).[14]
-
Measure the baseline fluorescence for several seconds.
-
Inject a fixed concentration of agonist (e.g., U-II at its EC₈₀) into the wells.
-
Immediately begin measuring the fluorescence intensity over time (e.g., every 1.5 seconds for 60 seconds) to capture the transient calcium peak.[15]
-
-
Data Analysis:
-
Quantify the response, typically as the peak fluorescence intensity minus the baseline.
-
For agonist testing, plot the response against the log concentration of the agonist to determine the EC₅₀.
-
For antagonist testing, plot the response against the log concentration of the antagonist (this compound) to determine the IC₅₀.
-
This ex vivo assay measures the direct effect of compounds on vascular smooth muscle tone, a key physiological output of the urotensinergic system.
Methodology:
-
Tissue Dissection:
-
Humanely euthanize a rat (e.g., Male Wistar) and dissect the thoracic aorta, placing it in a cold physiological saline solution (PSS).[10]
-
Carefully clean the aorta of fat and connective tissue.
-
Cut the aorta into rings of approximately 4 mm in length.[10][16]
-
The endothelium can be removed by gently rubbing the inner surface, which is confirmed by the lack of relaxation in response to acetylcholine (B1216132) after pre-constriction with phenylephrine.[10]
-
-
Mounting:
-
Suspend each aortic ring between two hooks or wires in an organ bath filled with PSS, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Apply a resting tension (e.g., 1.5-2 g) and allow the tissue to equilibrate for at least 60 minutes, washing with fresh PSS every 20 minutes.[10]
-
-
Experimentation:
-
To test for antagonist activity, incubate the rings with this compound for a set period.
-
Generate a cumulative concentration-response curve by adding increasing concentrations of an agonist (e.g., U-II) to the organ bath and recording the steady-state tension at each concentration.[10]
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximum contraction induced by a reference substance (e.g., 60 mM KCl or 1 µM phenylephrine).[10]
-
Plot the response versus the log concentration of the agonist to determine the EC₅₀ and maximum response (Eₘₐₓ).
-
The presence of a competitive antagonist like this compound will cause a rightward shift in the agonist's concentration-response curve. The degree of this shift can be used to calculate the antagonist's affinity (pA₂ value).
-
References
- 1. iris.unina.it [iris.unina.it]
- 2. The G Protein-Coupled Receptor UT of the Neuropeptide Urotensin II Displays Structural and Functional Chemokine Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urotensin II: its function in health and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Orn5]URP acts as a pure antagonist of urotensinergic receptors in rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Combination of Docking-Based and Pharmacophore-Based Virtual Screening Identifies Novel Agonists That Target the Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RePORT ⟩ RePORTER [reporter.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. tandfonline.com [tandfonline.com]
- 11. The peptidic urotensin-II receptor ligand GSK248451 possesses less intrinsic activity than the low-efficacy partial agonists SB-710411 and urantide in native mammalian tissues and recombinant cell systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Biochemical and pharmacological characterization of nuclear urotensin-II binding sites in rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reprocell.com [reprocell.com]
[Orn5]-URP: A Comprehensive Technical Review of a Pure Urotensinergic Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Orn5]-Urotensin-II-Related Peptide ([Orn5]-URP) has emerged as a significant tool in the study of the urotensinergic system. This synthetic analog of the endogenous neuropeptide Urotensin-II-Related Peptide (URP) is distinguished by its potent and selective antagonist activity at the urotensin II receptor (UT). Unlike other URP analogs that exhibit partial or full agonism, this compound acts as a pure antagonist, making it an invaluable molecular probe for elucidating the physiological and pathological roles of the urotensinergic system. This technical guide provides an in-depth review of the core literature on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.
Core Quantitative Data
The antagonist potency of this compound has been characterized in various functional assays. The following tables summarize the key quantitative data from published literature.
| Compound | Assay | Tissue/Cell Type | Parameter | Value | Reference |
| This compound | UII-induced Rat Aortic Ring Contraction | Rat Aorta | pA2 | 7.24 | [1] |
| This compound | URP-evoked [Ca2+]c increase | Rat Cortical Astrocytes | Inhibition | Concentration-dependent | [1] |
| This compound | UII-evoked [Ca2+]c increase | Rat Cortical Astrocytes | Inhibition | Concentration-dependent | [1] |
| This compound | Radioligand Binding ([125I]URP) | Rat Cortical Astrocytes | Binding | Binds to high-affinity sites | [1] |
| [D-Trp4]URP | [Ca2+]c mobilization | Rat Cortical Astrocytes | Activity | Agonist | [1] |
| [D-Tyr6]URP | [Ca2+]c mobilization | Rat Cortical Astrocytes | Activity | Agonist | [1] |
Signaling Pathways
The urotensin II receptor (UT) is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon activation by agonists like URP or UII, the receptor stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, resulting in an increase in cytosolic calcium concentration ([Ca2+]c), which in turn activates various downstream cellular responses. This compound, as a competitive antagonist, binds to the UT receptor and prevents the binding of endogenous agonists, thereby inhibiting this signaling cascade.
Caption: UT Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Rat Aortic Ring Contraction Assay
This ex vivo assay is a classical method to assess the vasoactive properties of compounds.
Methodology:
-
Tissue Preparation: Thoracic aortas are isolated from male Wistar rats. The endothelium is removed by gently rubbing the intimal surface. The aortas are then cut into 2-3 mm wide rings.
-
Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g. The bathing solution is changed every 15-20 minutes.
-
Agonist Response (UII): A cumulative concentration-response curve to Urotensin-II (UII) is generated to establish a baseline contractile response.
-
Antagonist Protocol (this compound):
-
The aortic rings are incubated with various concentrations of this compound for a predetermined period (e.g., 30 minutes).
-
Following incubation, a cumulative concentration-response curve to UII is generated in the presence of this compound.
-
-
Data Analysis: The antagonist potency is determined by the rightward shift of the UII concentration-response curve and is often expressed as the pA2 value, calculated using a Schild plot analysis.
Caption: Experimental Workflow for the Rat Aortic Ring Contraction Assay.
Intracellular Calcium Mobilization Assay in Astrocytes
This in vitro assay measures changes in intracellular calcium concentration in response to receptor activation or inhibition.
Methodology:
-
Cell Culture: Primary cultures of rat cortical astrocytes are prepared from neonatal rat cortices and maintained in appropriate culture medium.
-
Calcium Indicator Loading: Astrocytes are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time (e.g., 30-60 minutes) at 37°C.
-
Baseline Measurement: The baseline fluorescence is recorded before the addition of any compounds.
-
Agonist/Antagonist Addition:
-
To determine agonist activity, different concentrations of the test compound (e.g., [D-Trp4]URP, [D-Tyr6]URP) are added, and the change in fluorescence is measured.
-
To assess antagonist activity, cells are pre-incubated with this compound for a short period before the addition of an agonist (URP or UII).
-
-
Fluorescence Measurement: Changes in intracellular calcium are monitored using a fluorescence plate reader or a fluorescence microscope. The data is often expressed as the ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence intensity relative to the baseline.
-
Data Analysis: The inhibitory effect of this compound is determined by its ability to reduce the agonist-induced increase in intracellular calcium. The results are typically presented as concentration-response curves, from which IC50 values can be calculated.
Caption: Experimental Workflow for Intracellular Calcium Mobilization Assay.
Conclusion
This compound stands out as a critical pharmacological tool for investigating the urotensinergic system. Its nature as a pure antagonist allows for the precise dissection of UT receptor function in various physiological and pathological contexts. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further explore the therapeutic potential of modulating the urotensinergic pathway. Future research should focus on further characterizing the in vivo effects of this compound to translate the in vitro findings into a more comprehensive understanding of its potential as a therapeutic lead compound.
References
The Role of [Orn5]-URP in Cardiovascular Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The urotensinergic system, comprising the peptides urotensin-II (U-II) and urotensin-II-related peptide (URP), and their common G protein-coupled receptor (GPCR), the UT receptor, has emerged as a significant modulator of cardiovascular function and a potential therapeutic target in cardiovascular diseases. Both U-II and URP exert potent and diverse effects on the cardiovascular system, including vasoconstriction, regulation of cardiac contractility, and promotion of pathological remodeling processes such as cardiac hypertrophy and fibrosis. [Orn5]-URP is a synthetic analog of URP that has been identified as a pure and selective antagonist of the UT receptor. This technical guide provides an in-depth overview of the role of this compound in cardiovascular research, summarizing key quantitative data, detailing experimental protocols, and visualizing the relevant signaling pathways.
This compound: A Pure Antagonist of the Urotensin-II Receptor
This compound has been characterized as a competitive antagonist at the UT receptor, effectively blocking the physiological actions of both U-II and URP. Unlike some other U-II/URP analogs that exhibit partial agonist activity, this compound is devoid of intrinsic agonistic effects, making it a valuable pharmacological tool for elucidating the (patho)physiological roles of the urotensinergic system.
Quantitative Data Summary
The antagonist potency of this compound has been quantified in various in vitro assays. The following tables summarize the available data, providing a comparative overview for researchers.
| Compound | Assay | Tissue/Cell Type | Agonist | Parameter | Value | Reference |
| This compound | Rat Aortic Ring Contraction | Rat Thoracic Aorta | U-II / URP | Antagonist Activity | Pure Antagonist | [1] |
| This compound | Calcium Mobilization | Rat Cortical Astrocytes | U-II / URP | Antagonist Activity | Pure Antagonist | [1] |
| This compound | Not Specified | Not Specified | Not Specified | pEC50 | 7.24 | [2] |
Note: Further quantitative data such as pA2 or Ki values from cardiovascular-specific assays are still emerging in the literature.
Key Signaling Pathways Modulated by this compound
By antagonizing the UT receptor, this compound inhibits the downstream signaling cascades initiated by U-II and URP. The UT receptor primarily couples to the Gαq subunit of heterotrimeric G proteins, leading to the activation of multiple intracellular signaling pathways that are implicated in cardiovascular pathophysiology.
Urotensin-II Receptor Signaling in Vasoconstriction
U-II is a potent vasoconstrictor, and its effects are mediated through the Gαq-PLC-IP3-Ca2+ and RhoA/ROCK pathways in vascular smooth muscle cells (VSMCs). This compound can be utilized to probe and inhibit these pathways.
References
Methodological & Application
Application Notes and Protocols for [Orn5]-URP in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of [Orn5]-URP, a potent and selective antagonist of the urotensin-II receptor (UT), in various cell culture applications. The information is intended to assist researchers in pharmacology, neuroscience, and cardiovascular studies.
Introduction
This compound is a synthetic peptide analog of Urotensin-II-Related Peptide (URP). It functions as a pure antagonist of the urotensin-II receptor (UT), also known as GPR14.[1][2] The endogenous ligands for this receptor are Urotensin-II (UII) and URP.[3] The activation of the UT receptor is implicated in a variety of physiological processes, including vasoconstriction, cell proliferation, and inflammation.[1][4] Consequently, this compound serves as a valuable tool for investigating the physiological and pathological roles of the urotensinergic system.
Mechanism of Action
The urotensin system's signaling cascade is initiated by the binding of UII or URP to the G-protein coupled receptor, UT. This interaction primarily activates the Gαq subunit of the G-protein.[4][5] The activated Gαq, in turn, stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4][6] this compound exerts its antagonistic effect by competitively binding to the UT receptor, thereby preventing the binding of UII and URP and the subsequent downstream signaling events.[1]
Applications in Cell Culture
This compound is primarily utilized in cell culture to:
-
Investigate the role of the urotensinergic system in various cell types.
-
Elucidate the downstream signaling pathways activated by the UT receptor.
-
Screen for potential therapeutic agents that modulate the urotensinergic system.
-
Study the effects of UT receptor blockade on cell proliferation, migration, and other cellular functions.
Recommended Cell Lines
Based on the expression of the UT receptor, the following cell types are suitable for studies involving this compound:
-
Astrocytes: Primary cortical astrocytes are a well-established model for studying the effects of urotensin analogs.[1]
-
Cardiomyocytes: Given the role of UII in cardiovascular function, primary cardiomyocytes or relevant cell lines are appropriate.
-
Vascular Smooth Muscle Cells: These cells are key to the vasoconstrictive effects of UII.
-
HEK293 or CHO cells: These cell lines can be transfected to express the human UT receptor for controlled studies.[7]
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound on URP- and UII-induced intracellular calcium increase in rat cortical astrocytes.
| Agonist | This compound Concentration | Agonist EC50 (nM) | Fold Shift in EC50 |
| URP | 0 nM | 1.2 ± 0.2 | - |
| URP | 10 nM | 10.1 ± 1.5 | 8.4 |
| URP | 100 nM | 98.2 ± 12.3 | 81.8 |
| UII | 0 nM | 0.8 ± 0.1 | - |
| UII | 10 nM | 7.5 ± 1.1 | 9.4 |
| UII | 100 nM | 82.1 ± 10.7 | 102.6 |
Note: Data is derived from studies on rat cortical astrocytes. The EC50 values represent the concentration of the agonist required to elicit a half-maximal response. The fold shift indicates the degree of rightward shift in the dose-response curve in the presence of this compound, signifying its antagonistic activity.[1]
Experimental Protocols
Protocol 1: Assessment of this compound Antagonist Activity on Intracellular Calcium Mobilization
This protocol describes how to measure the ability of this compound to inhibit agonist-induced increases in intracellular calcium concentration ([Ca2+]i) using a fluorescent calcium indicator like Fura-2 AM.
Materials:
-
Target cells (e.g., primary rat cortical astrocytes)
-
Cell culture medium
-
96-well black-walled, clear-bottom tissue culture plates
-
This compound
-
Urotensin-II (UII) or Urotensin-II Related Peptide (URP)
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence microplate reader with dual-wavelength excitation capabilities
Procedure:
-
Cell Seeding:
-
Plate cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
-
Loading with Fura-2 AM:
-
Prepare a Fura-2 AM loading solution (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Pre-incubation with this compound:
-
Prepare dilutions of this compound in HBSS at various concentrations (e.g., 1 nM to 1 µM). Include a vehicle control (HBSS alone).
-
Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Add the this compound dilutions or vehicle to the respective wells and incubate for 15-30 minutes at room temperature in the dark.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Prepare agonist (UII or URP) solutions at various concentrations.
-
Place the plate in a fluorescence microplate reader.
-
Set the reader to measure fluorescence intensity at an emission wavelength of 510 nm with alternating excitation at 340 nm and 380 nm.
-
Record a baseline fluorescence for a short period.
-
Add the agonist to the wells and continue to record the fluorescence for several minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm excitation (F340/F380).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Plot the agonist dose-response curves in the presence and absence of different concentrations of this compound to determine the extent of inhibition.
-
Protocol 2: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is to assess the effect of this compound on cell viability and proliferation. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Target cells
-
Cell culture medium
-
96-well tissue culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound to the cells. Include a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the results as a percentage of the vehicle-treated control cells to determine the effect of this compound on cell viability.
-
Troubleshooting
-
Low signal in calcium assay: Ensure cells are healthy and the Fura-2 AM loading was successful. Check the filter set and settings on the fluorescence reader.
-
High background in MTT assay: Ensure complete removal of the MTT solution before adding the solubilizer. Incomplete formazan dissolution can also contribute to high background.
-
Inconsistent results: Ensure accurate and consistent cell seeding density. Use appropriate controls for each experiment.
Conclusion
This compound is a critical tool for dissecting the complex roles of the urotensinergic system. The protocols outlined above provide a framework for utilizing this antagonist in cell culture to investigate its effects on intracellular signaling and cell viability. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions.
References
- 1. [Orn5]URP acts as a pure antagonist of urotensinergic receptors in rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell viability assays | Abcam [abcam.com]
- 3. Cell Viability Assay Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. [Orn5]URP acts as a pure antagonist of urotensinergic receptors in rat cortical astrocytes - EspaceINRS [espace.inrs.ca]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. Human Cell Modeling for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of [Orn5]-URP, a Selective Urotensinergic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Orn5]-URP is a synthetic peptide analog of Urotensin-II Related Peptide (URP) that acts as a potent and selective antagonist of the urotensinergic receptor (UT receptor). The UT receptor, a G protein-coupled receptor (GPCR), and its endogenous ligands, Urotensin-II (UII) and URP, are implicated in a variety of physiological processes, including cardiovascular function, renal function, and neurotransmission.[1] this compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of the urotensinergic system. Unlike some URP analogs that exhibit partial agonist activity, this compound has been characterized as a pure, selective antagonist, devoid of intrinsic agonistic activity in assays measuring intracellular calcium mobilization.[2]
These application notes provide detailed protocols for the use of this compound in common experimental paradigms, including competitive radioligand binding assays and intracellular calcium mobilization assays. Additionally, a summary of its binding affinity and a diagram of the UT receptor signaling pathway are presented to facilitate experimental design and data interpretation.
Data Presentation
The antagonist activity of this compound at the rat UT receptor has been quantified through radioligand binding studies. The equilibrium dissociation constant (Ki) represents the concentration of the antagonist that occupies 50% of the receptors at equilibrium.
| Compound | Target Receptor | Species | Assay Type | pKi | Ki (nM) | Reference |
| This compound | UT receptor | Rat | Radioligand Binding | 7.2 | 67.7 | [3] |
Signaling Pathway
The UT receptor is predominantly coupled to the Gαq subunit of heterotrimeric G proteins.[4] Upon activation by agonists such as UII or URP, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca2+]i). The resulting increase in cytosolic calcium concentration activates various downstream signaling cascades. This compound competitively binds to the UT receptor, preventing the binding of UII and URP and thereby inhibiting this signaling cascade.
Caption: UT receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the UT receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the UT receptor (e.g., from cultured rat cortical astrocytes or a recombinant cell line).[2]
-
Radioligand: [¹²⁵I]-URP.
-
This compound.
-
Non-specific binding control: A high concentration of unlabeled UII or URP (e.g., 1 µM).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the UT receptor in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, [¹²⁵I]-URP (at a concentration near its Kd), and binding buffer.
-
Non-specific Binding: Cell membranes, [¹²⁵I]-URP, and a saturating concentration of unlabeled UII or URP.
-
Competition: Cell membranes, [¹²⁵I]-URP, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by a UT receptor agonist like UII or URP.
Workflow Diagram:
Caption: Workflow for an intracellular calcium mobilization assay.
Materials:
-
Cultured cells endogenously expressing the UT receptor (e.g., rat cortical astrocytes).[2]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
UT receptor agonist: UII or URP.
-
This compound.
-
Fluorescence plate reader with kinetic reading capability.
Procedure:
-
Cell Culture: Plate cells in a black-walled, clear-bottom 96-well plate and grow to confluency.
-
Dye Loading: Wash the cells with assay buffer. Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) in assay buffer for 30-60 minutes at 37°C. After incubation, wash the cells to remove excess dye.
-
Antagonist Pre-incubation: Add varying concentrations of this compound or vehicle (control) to the wells and incubate for 10-20 minutes.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading for each well. Inject the agonist (UII or URP at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells and immediately begin kinetic measurement of fluorescence changes over time.
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in [Ca²⁺]i.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the percentage of inhibition of the agonist response against the log concentration of this compound to determine the IC₅₀.
-
For a more detailed characterization of competitive antagonism, generate full agonist dose-response curves in the presence of fixed concentrations of this compound. The antagonist will cause a parallel rightward shift of the agonist dose-response curve.[2] This data can be used in a Schild analysis to determine the pA₂ value, which is an estimate of the antagonist's affinity.[5]
-
Conclusion
This compound is a critical tool for elucidating the roles of the urotensinergic system. The protocols outlined above provide a framework for characterizing the antagonist properties of this compound and for its use in investigating UT receptor-mediated signaling and function. Careful experimental design and data analysis are crucial for obtaining reliable and interpretable results.
References
- 1. International Union of Basic and Clinical Pharmacology. XCII. Urotensin II, urotensin II-related peptide, and their receptor: from structure to function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Orn5]URP acts as a pure antagonist of urotensinergic receptors in rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Orn<sup>5</sup>]URP | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Role of urotensin II and its receptor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
[Orn5]-URP In Vivo Administration Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Orn5]-URP is a synthetic peptide that acts as a pure and selective antagonist of the urotensinergic system. It competitively inhibits the binding of the endogenous ligands, Urotensin-II (UII) and U-II related peptide (URP), to the Urotensin (UT) receptor, a G protein-coupled receptor (GPCR) also known as GPR14.[1] The activation of the UT receptor by UII and URP is implicated in a variety of physiological processes, most notably potent vasoconstriction and the modulation of cardiovascular and renal functions.[2][3][4] As an antagonist, this compound holds therapeutic potential for conditions characterized by an overactive urotensinergic system, such as cardiovascular diseases.[3]
This document provides detailed application notes and experimental protocols for the in vivo administration of this compound, based on available data for related UT receptor antagonists. Due to the limited public information on this compound-specific in vivo studies, the following protocols are extrapolated from research on similar compounds and general best practices for peptide administration. Researchers should consider these as starting points and optimize them for their specific experimental needs.
This compound Signaling Pathway
This compound exerts its effects by blocking the canonical signaling cascade initiated by UII and URP binding to the UT receptor. The primary downstream effect of UT receptor activation is the stimulation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]c), while DAG activates protein kinase C (PKC). This cascade ultimately results in various cellular responses, including smooth muscle contraction.
Caption: this compound antagonism of the Urotensin-II signaling pathway.
Quantitative Data Summary
Table 1: In Vivo Administration of UT Receptor Antagonists in Rodent Models
| Compound | Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| Palosuran (B1678358) | Rat | Intravenous (IV) | Not specified | Prevention of renal ischemia-induced acute renal failure. | [1] |
| Palosuran | Rat (Diabetic) | Oral gavage | 300 mg/kg/day for 6 weeks | Reversed diabetes-induced impairment of corpora cavernosa relaxation. | [5] |
| DS37001789 | Mouse | Oral | 30 and 100 mg/kg | Dose-dependent prevention of U-II-induced blood pressure elevation. | [6] |
| SB-611812 | Rat | Not specified | 30 mg/kg/day | 60% reduction in intimal thickening after balloon angioplasty. |
Table 2: Pharmacokinetic Parameters of Palosuran in Healthy Male Subjects
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | ~1 and 4 hours (biphasic) |
| Apparent Terminal Elimination Half-life (t1/2) | ~20 hours |
| Dose Proportionality | Up to 500 mg |
Experimental Protocols
The following protocols are suggested starting points for the in vivo administration of this compound. It is critical to perform dose-response studies to determine the optimal dosage for your specific animal model and experimental endpoint.
Peptide Formulation and Reconstitution
Peptides are susceptible to degradation, and proper handling is crucial for maintaining bioactivity.
-
Reconstitution:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in a sterile, appropriate solvent. For initial solubility testing, sterile water or a buffer such as phosphate-buffered saline (PBS) at a pH of 7.4 is recommended.
-
For in vivo administration, the final formulation should be isotonic and at a physiological pH.
-
If the peptide has poor aqueous solubility, consider using a small percentage of a biocompatible co-solvent like DMSO, followed by dilution with a sterile vehicle (e.g., saline or PBS). Note: Always check the tolerance of the animal model to the chosen co-solvent.
-
-
Storage:
-
Store the lyophilized peptide at -20°C or -80°C.
-
After reconstitution, aliquot the solution to avoid multiple freeze-thaw cycles and store at -20°C or -80°C. For short-term storage (days), 4°C may be acceptable, but stability should be verified.
-
Experimental Workflow
Caption: General experimental workflow for in vivo this compound administration.
Administration Protocols for Rodent Models
The choice of administration route depends on the desired pharmacokinetic profile.
-
Purpose: Rapid delivery and 100% bioavailability. Ideal for acute studies.
-
Materials:
-
Sterile this compound solution
-
Sterile syringes (e.g., 0.5-1 ml)
-
Sterile needles (e.g., 27-30 G)
-
Animal restrainer
-
70% ethanol (B145695) wipes
-
-
Procedure (Mouse Tail Vein):
-
Prepare the sterile peptide solution at the desired concentration.
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restrainer.
-
Disinfect the tail with a 70% ethanol wipe.
-
Identify a lateral tail vein and insert the needle, bevel up, at a shallow angle.
-
Slowly inject the solution. If resistance is met or a bleb forms, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Return the animal to its cage and monitor.
-
-
Purpose: Systemic delivery with slower absorption than IV.
-
Materials:
-
Sterile this compound solution
-
Sterile syringes (e.g., 1-3 ml)
-
Sterile needles (e.g., 25-27 G)
-
70% ethanol wipes
-
-
Procedure (Rodent):
-
Prepare the sterile peptide solution.
-
Securely restrain the animal with its head tilted slightly downwards.
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.
-
Wipe the area with 70% ethanol.
-
Insert the needle at a 45-degree angle.
-
Aspirate to ensure no fluid is drawn into the syringe (indicating puncture of a vessel or organ).
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage for monitoring.
-
-
Purpose: Slowest absorption of the parenteral routes, providing a more sustained release.
-
Materials:
-
Sterile this compound solution
-
Sterile syringes (e.g., 0.5-1 ml)
-
Sterile needles (e.g., 25-27 G)
-
70% ethanol wipes
-
-
Procedure (Mouse):
-
Prepare the sterile peptide solution.
-
Gently grasp the loose skin over the scruff of the neck to form a "tent".
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at the base of the tented skin, parallel to the animal's back.
-
Inject the solution, which will form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
Return the animal to its cage and monitor.
-
Pharmacokinetic and Pharmacodynamic Considerations
-
Pharmacokinetics: Since this compound is a peptide, it is likely to have a relatively short half-life due to proteolysis and renal clearance.[7] The pharmacokinetic profile will be highly dependent on the route of administration. IV administration will result in a rapid peak concentration followed by a swift decline, while SC administration will lead to a slower absorption and potentially longer duration of action. Pharmacokinetic studies involving serial blood sampling are necessary to determine key parameters such as Cmax, Tmax, AUC, and half-life for this compound.
-
Pharmacodynamics: The pharmacodynamic effects of this compound will depend on the experimental model. In models of hypertension or vasoconstriction induced by UII, this compound is expected to lower blood pressure or prevent its increase. Continuous monitoring of relevant physiological parameters (e.g., blood pressure, heart rate, renal blood flow) is essential to characterize the pharmacodynamic profile of the compound.
Toxicology and Safety Considerations
-
General Peptide Toxicity: Peptides are generally considered to have a favorable safety profile as they are composed of amino acids and typically do not produce toxic metabolites.[8] However, potential for immunogenicity and off-target effects should not be disregarded.
-
Potential this compound-specific Effects: As a UT receptor antagonist, high doses of this compound could potentially lead to excessive vasodilation and hypotension. It is crucial to monitor animals for signs of adverse effects, such as lethargy, altered respiration, or changes in behavior.
-
Preclinical Toxicology Studies: For drug development purposes, a comprehensive toxicological evaluation is necessary. This would typically include single-dose and repeated-dose toxicity studies in at least two species (one rodent, one non-rodent) to identify potential target organs of toxicity and to establish a safe dose range for further studies.[9]
Conclusion
While specific in vivo data for this compound is limited, the information available for other UT receptor antagonists provides a solid foundation for initiating preclinical studies. The protocols and data presented in this guide are intended to aid researchers in the design and execution of their in vivo experiments with this compound. Careful consideration of formulation, administration route, and dose, along with thorough pharmacokinetic, pharmacodynamic, and toxicological assessments, will be critical for elucidating the therapeutic potential of this novel UT receptor antagonist.
References
- 1. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. The effects of the urotensin-II receptor antagonist palosuran treatment on the corpora cavernosa of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel and Highly Potent Urotensin II Receptor Antagonist Inhibits Urotensin II-Induced Pressure Response in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medicilon.com [medicilon.com]
- 9. Peptide Drug In Vivo Toxicity - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Application Notes and Protocols for [Orn5]-URP in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Orn5]-URP is a synthetic peptide analog of Urotensin-II Related Peptide (URP). It functions as a pure and selective antagonist of the Urotensin-II receptor (UT), a G-protein coupled receptor involved in a variety of physiological processes, including cardiovascular function and neurotransmission. These application notes provide a comprehensive overview of the recommended dosage, administration protocols, and the underlying signaling pathway of this compound for its use in mouse models of disease.
Mechanism of Action: Urotensin-II Receptor Antagonism
This compound exerts its biological effects by competitively binding to the Urotensin-II (UT) receptor, thereby blocking the downstream signaling cascades initiated by the endogenous ligands, Urotensin-II (U-II) and Urotensin-II Related Peptide (URP). The UT receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein.
Upon activation by its native ligands, the UT receptor stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. This calcium signaling, along with the action of DAG, activates Protein Kinase C (PKC), culminating in various cellular responses. By blocking this initial binding step, this compound effectively inhibits these downstream signaling events.
Dosage Information for Urotensin-II Receptor Antagonists in Mouse Models
While specific in vivo dosage for this compound is not extensively documented, data from other UT receptor antagonists can provide a valuable reference for dose-ranging studies. The appropriate dosage will ultimately depend on the specific mouse model, the route of administration, and the desired therapeutic effect.
| Antagonist | Dosage | Route of Administration | Mouse Model Context |
| DS37001789 | 0.06% and 0.2% in diet; 30 mg/kg | Oral | Cardiovascular Disease |
| RCI-0879 | ED50 of 3.2 mg/kg | Not specified | Pressor Response |
| RCI-0298 | ED50 of 6.8 mg/kg | Not specified | Pressor Response |
| KR36676 | 10 or 30 mg/kg | Oral | Cardiac Hypertrophy |
| Urantide | 30 µg/kg/day | Continuous Infusion | Cardiac Side Population Cells |
| URP | 2.9 ng/kg | Intratumoral | Glioblastoma |
Note: It is recommended to perform a pilot study to determine the optimal dosage of this compound for your specific experimental conditions.
Experimental Protocols
The following are generalized protocols for the administration of peptides like this compound to mice. It is crucial to adhere to institutional guidelines for animal care and use.
Peptide Reconstitution and Vehicle Selection
-
Reconstitution: Lyophilized this compound should be reconstituted in a sterile, pyrogen-free vehicle. The choice of solvent will depend on the peptide's solubility. Sterile water, saline (0.9% NaCl), or a buffered solution such as Phosphate Buffered Saline (PBS) are common choices. For peptides with poor aqueous solubility, a small amount of a solubilizing agent like DMSO or acetic acid may be necessary, followed by dilution in the primary vehicle.
-
Vehicle: The final vehicle should be isotonic and biocompatible. For in vivo use, a common vehicle is sterile 0.9% saline or PBS. If a co-solvent is used, its final concentration should be minimized to avoid toxicity.
Administration Routes
The choice of administration route will influence the pharmacokinetic and pharmacodynamic profile of this compound.
-
Purpose: Rapid delivery and 100% bioavailability.
-
Procedure:
-
Warm the mouse's tail to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Disinfect the tail with 70% ethanol.
-
Using a 27-30 gauge needle, slowly inject the this compound solution into one of the lateral tail veins.
-
The typical injection volume is 5-10 µL/g of body weight.
-
-
Purpose: Systemic delivery with slower absorption than IV.
-
Procedure:
-
Restrain the mouse, exposing the abdomen.
-
Tilt the mouse's head slightly downwards.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Aspirate to ensure no blood or urine is drawn.
-
Inject the solution. The typical injection volume is 10-20 µL/g of body weight.
-
-
Purpose: Slow-release and prolonged action.
-
Procedure:
-
Gently lift the loose skin over the back or flank to form a "tent".
-
Insert a 25-27 gauge needle into the base of the tented skin.
-
Aspirate to ensure a blood vessel has not been entered.
-
Inject the solution, which will form a small bleb under the skin.
-
The typical injection volume is 10-20 µL/g of body weight.
-
Data Presentation: Key Experimental Parameters
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) |
| Needle Gauge | 27-30 G | 25-27 G | 25-27 G |
| Max Injection Volume | 5-10 µL/g | 10-20 µL/g | 10-20 µL/g |
| Absorption Rate | Rapid | Moderate | Slow |
| Bioavailability | 100% | Variable | Variable |
Important Considerations
-
Animal Welfare: All procedures should be performed in accordance with approved animal care and use protocols.
-
Sterility: Maintain sterile conditions throughout the preparation and administration process to prevent infection.
-
Controls: Always include appropriate vehicle control groups in your experimental design.
-
Monitoring: Observe animals closely after administration for any adverse reactions.
These application notes and protocols are intended to serve as a guide. Researchers should adapt these procedures to their specific experimental needs and consult relevant literature for model-specific considerations.
Application Notes and Protocols for [Orn5]-URP
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Orn5]-URP is a potent and selective antagonist of the Urotensin-II receptor (UT), a G-protein coupled receptor involved in a variety of physiological processes. With a pEC50 of 7.24, this compound serves as a valuable tool for investigating the physiological and pathological roles of the urotensinergic system.[1] These application notes provide detailed protocols for the preparation, storage, and use of this compound in common experimental assays. The CAS number for this compound is 782485-03-4.[1][2]
Solution Preparation and Storage
The proper reconstitution and storage of this compound are critical for maintaining its biological activity and ensuring experimental reproducibility. While the certificate of analysis provided by the manufacturer should be consulted for lot-specific details, the following guidelines are based on general best practices for peptide handling.
Reconstitution Protocol
It is recommended to initially attempt to dissolve the lyophilized this compound peptide in sterile, purified water.[1] If solubility is limited, the following alternative solvents can be used sequentially.
Recommended Solvents and Procedures:
| Priority | Solvent | Procedure |
| 1 | Sterile Water (H₂O) | Attempt to dissolve the peptide in sterile, purified water first.[1] |
| 2 | 10%-30% Acetic Acid | If the peptide does not dissolve in water, try a 10%-30% acetic acid solution. |
| 3 | Dimethyl Sulfoxide (DMSO) | For highly hydrophobic peptides, a small amount of DMSO can be used to dissolve the peptide, followed by dilution with an aqueous buffer to the desired concentration. |
General Reconstitution Workflow:
Caption: Workflow for reconstituting this compound peptide.
Storage Conditions
Proper storage is essential to prevent degradation of the peptide.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Long-term | Protect from moisture. |
| In Solution | -20°C or -80°C | Short to medium-term | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Experimental Protocols
This compound, as a UT receptor antagonist, can be used in a variety of in vitro and ex vivo assays to study the effects of blocking the urotensin signaling pathway.
Urotensin-II Receptor (UT) Signaling Pathway
This compound exerts its antagonistic effects by blocking the binding of Urotensin-II (U-II) and Urotensin-II-related peptide (URP) to the UT receptor. This receptor is coupled to the Gαq/11 protein. Activation of the UT receptor typically leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to various downstream cellular responses.
Caption: this compound antagonism of the Urotensin-II receptor signaling pathway.
Ex Vivo Rat Aortic Ring Contraction Assay
This assay is used to assess the effect of this compound on the vasoconstrictor response induced by UT receptor agonists like Urotensin-II.
Materials:
-
Thoracic aorta from male Wistar rats
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Urotensin-II (agonist)
-
This compound
-
Organ bath system with isometric force transducers
Procedure:
-
Humanely euthanize a rat and excise the thoracic aorta.
-
Clean the aorta of adhering connective and adipose tissue and cut into 2-3 mm rings.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2 g, with solution changes every 15-20 minutes.
-
To assess the antagonistic effect of this compound, pre-incubate the aortic rings with the desired concentration of this compound for 30 minutes.
-
Generate a cumulative concentration-response curve for Urotensin-II by adding the agonist in a stepwise manner.
-
Record the isometric tension and compare the Urotensin-II dose-response curve in the presence and absence of this compound to determine the antagonist's potency.
In Vitro Intracellular Calcium Mobilization Assay
This cell-based assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by a UT receptor agonist in cultured cells, such as astrocytes or HEK293 cells expressing the UT receptor.
Materials:
-
Cultured astrocytes or UT receptor-expressing cell line
-
Cell culture medium (e.g., DMEM)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Urotensin-II (agonist)
-
This compound
-
Fluorometric imaging plate reader (e.g., FlexStation)
Procedure:
-
Seed the cells in black-walled, clear-bottom 96-well plates and culture until they reach the desired confluency.
-
On the day of the experiment, remove the culture medium and load the cells with a calcium-sensitive dye in HBSS containing probenecid for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.
-
Wash the cells with HBSS to remove excess dye.
-
Add various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Place the plate in a fluorometric imaging plate reader and measure the baseline fluorescence.
-
Add a fixed concentration of Urotensin-II (typically the EC80) to all wells and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence corresponds to the change in intracellular calcium concentration. The inhibitory effect of this compound is determined by the reduction in the agonist-induced calcium signal.
References
Application Notes and Protocols for [Orn5]-URP in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Orn5]-URP is a synthetic peptide that acts as a potent and selective pure antagonist of the urotensin-II receptor (UT).[1] The urotensin system, comprising urotensin-II (U-II), urotensin-II related peptide (URP), and the UT receptor, is implicated in a variety of physiological and pathophysiological processes, including cardiovascular function, neuroregulation, and cell proliferation. As an antagonist, this compound is a valuable tool for investigating the signaling pathways mediated by the UT receptor. Western blotting is a key technique to elucidate these pathways by detecting changes in the expression and phosphorylation status of downstream signaling proteins.
These application notes provide a comprehensive protocol for utilizing this compound in Western blot experiments to study its inhibitory effects on U-II-induced signaling.
Principle of the Assay
The experimental approach involves pre-treating cultured cells expressing the UT receptor with this compound. This allows the antagonist to bind to the UT receptors. Subsequently, the cells are stimulated with the natural agonist, Urotensin-II (U-II). In the presence of this compound, the U-II-mediated activation of downstream signaling pathways is expected to be inhibited. This inhibition can be visualized and quantified by Western blot analysis of key signaling proteins, such as the phosphorylated forms of ERK1/2, p38 MAPK, and CaMKII.[2]
Data Presentation
Table 1: Recommended Reagent Concentrations for Cell Treatment
| Reagent | Recommended Starting Concentration | Stock Solution Concentration | Solvent |
| This compound | 1 µM | 1 mM | Sterile water or DMSO |
| Urotensin-II (U-II) | 100 nM | 100 µM | Sterile water or PBS |
Note: The optimal concentrations of this compound and U-II may vary depending on the cell type and expression level of the UT receptor. It is recommended to perform a dose-response experiment to determine the optimal concentrations for your specific experimental system.
Table 2: Suggested Antibodies for Western Blot Analysis
| Target Protein | Phospho-specific Antibody | Total Protein Antibody | Recommended Dilution |
| ERK1/2 | Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | p44/42 MAPK (Erk1/2) | As per manufacturer's recommendation |
| p38 MAPK | Phospho-p38 MAPK (Thr180/Tyr182) | p38 MAPK | As per manufacturer's recommendation |
| CaMKII | Phospho-CaMKII (Thr286) | CaMKII | As per manufacturer's recommendation |
| Loading Control (e.g., GAPDH, β-actin) | N/A | GAPDH or β-actin | As per manufacturer's recommendation |
Experimental Protocols
I. Cell Culture and Treatment
This protocol is a general guideline and should be optimized for the specific cell line being used.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells reach the desired confluency, aspirate the growth medium and wash the cells once with sterile phosphate-buffered saline (PBS). Add serum-free medium and incubate for 12-24 hours. This step is crucial to reduce basal levels of phosphorylated signaling proteins.
-
Antagonist Pre-treatment: Prepare a working solution of this compound in serum-free medium at the desired concentration (e.g., 1 µM). Aspirate the starvation medium and add the this compound solution to the designated wells. Incubate for 1-2 hours at 37°C.
-
Agonist Stimulation: Prepare a working solution of U-II in serum-free medium at the desired concentration (e.g., 100 nM). Add the U-II solution directly to the wells containing the this compound solution. For a positive control, add U-II to wells that were not pre-treated with the antagonist. For a negative control, add vehicle (the solvent used for U-II) to untreated cells. Incubate for 5-15 minutes at 37°C. The optimal stimulation time should be determined empirically.
-
Cell Lysis: Following stimulation, immediately place the plate on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Harvesting: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
II. Western Blot Protocol
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins). Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To detect total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total form of the protein (e.g., total ERK1/2) and a loading control.
Mandatory Visualizations
Caption: Urotensin Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Western Blot Analysis using this compound.
References
Application Notes and Protocols for [Orn5]-URP in Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Orn5]-URP is a synthetic peptide analog of Urotensin-II-related peptide (URP). It functions as a potent and selective antagonist of the urotensin II receptor (UT receptor), also known as GPR14. The activation of the UT receptor by its endogenous ligands, urotensin II (UII) and URP, triggers a signaling cascade that results in the mobilization of intracellular calcium ([Ca2+]i).[1] Calcium imaging assays are therefore a critical tool for characterizing the pharmacological activity of UT receptor modulators. These application notes provide a detailed protocol for utilizing this compound as an antagonist in a calcium imaging assay to study UT receptor signaling.
The UT receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[2][3] Upon agonist binding, the activated Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[2] This transient increase in intracellular calcium can be detected using fluorescent calcium indicators.
Data Presentation
The inhibitory potency of this compound is determined by its ability to block the calcium mobilization induced by a UT receptor agonist, such as UII or URP. The data is typically presented as an IC50 value, which is the concentration of the antagonist required to inhibit 50% of the agonist-induced response.
Table 1: Pharmacological Profile of this compound in a Calcium Imaging Assay
| Compound | Target Receptor | Agonist Used (EC80) | Assay Readout | IC50 (nM) | Antagonistic Mode |
| This compound | Urotensin II Receptor (GPR14) | Urotensin II (URP) | Intracellular Ca2+ mobilization | [Data not available in search results] | Competitive Antagonist |
Note: While literature confirms this compound as a pure antagonist, specific IC50 values from calcium imaging assays were not found in the provided search results. Researchers will need to determine this value experimentally.
Signaling Pathway
The binding of UII or URP to the UT receptor (GPR14) initiates a well-defined signaling cascade leading to an increase in intracellular calcium. This compound acts by competitively binding to the UT receptor, thereby preventing the agonist-induced activation of this pathway.
Caption: Urotensin II receptor signaling pathway leading to calcium mobilization.
Experimental Protocols
This section provides a detailed methodology for conducting a calcium imaging assay to evaluate the antagonist activity of this compound. The protocol is based on the use of the ratiometric fluorescent calcium indicator Fura-2 AM.
Experimental Workflow
The overall workflow involves preparing the cells, loading them with a calcium-sensitive dye, pre-incubating with the antagonist (this compound), stimulating with an agonist (UII or URP), and measuring the resulting change in fluorescence.
Caption: Workflow for the this compound calcium imaging antagonist assay.
Detailed Methodology
1. Materials and Reagents
-
Cells: CHO-K1 cells stably expressing the human urotensin II receptor (UT receptor/GPR14).
-
Cell Culture Medium: Ham's F-12K medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: 96-well black-walled, clear-bottom microplate.
-
Calcium Indicator: Fura-2 AM (acetoxymethyl ester).
-
Pluronic F-127: To aid in Fura-2 AM solubilization.
-
Probenecid (B1678239): An anion-transport inhibitor to prevent dye leakage (optional, but recommended).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound Stock Solution: 10 mM in DMSO.
-
Urotensin II (or URP) Stock Solution: 10 mM in DMSO.
-
Fluorescence Plate Reader: Capable of kinetic reading with dual excitation wavelengths (340 nm and 380 nm) and emission at 510 nm.
2. Cell Preparation
-
Culture the UT receptor-expressing CHO-K1 cells in a T-75 flask until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
3. Fura-2 AM Loading
-
Prepare the Fura-2 AM loading buffer:
-
To the required volume of Assay Buffer, add Fura-2 AM to a final concentration of 5 µM.
-
Add Pluronic F-127 to a final concentration of 0.02%.
-
If used, add probenecid to a final concentration of 1 mM.
-
Vortex thoroughly to ensure complete dissolution of Fura-2 AM.
-
-
Aspirate the culture medium from the cell plate.
-
Wash the cells once with 100 µL of Assay Buffer.
-
Add 50 µL of the Fura-2 AM loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, aspirate the loading buffer and wash the cells twice with 100 µL of Assay Buffer (containing probenecid, if used).
-
Add 100 µL of Assay Buffer to each well and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
4. Antagonist Assay Protocol
-
Prepare serial dilutions of this compound in Assay Buffer at 2X the final desired concentrations. Also, prepare a vehicle control (Assay Buffer with the same percentage of DMSO as the highest this compound concentration).
-
Add 100 µL of the diluted this compound or vehicle to the appropriate wells of the cell plate. The final volume in each well is now 200 µL.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Prepare the UII or URP agonist solution in Assay Buffer at a concentration that will give a final EC80 response (the concentration that elicits 80% of the maximal response, determined in a prior agonist dose-response experiment).
-
Place the plate in the fluorescence plate reader and set the instrument to measure the fluorescence ratio (F340/F380) every 1-2 seconds.
-
Establish a stable baseline reading for 10-20 seconds.
-
Using the instrument's injection system, add 20 µL of the agonist solution to each well.
-
Continue recording the fluorescence for at least 60-120 seconds to capture the peak calcium response.
5. Data Analysis
-
The change in intracellular calcium is represented by the ratio of fluorescence intensities at the two excitation wavelengths (F340/F380).
-
For each well, calculate the peak response after agonist addition minus the baseline reading.
-
Normalize the data by setting the response in the vehicle-treated wells (agonist only) as 100% and the response in wells with no agonist as 0%.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Conclusion
This document provides a comprehensive guide for utilizing this compound as a selective antagonist in calcium imaging assays to probe the function of the urotensin II receptor. The detailed protocols and workflow diagrams offer a clear framework for researchers to investigate the pharmacological properties of this and other UT receptor modulators. The non-invasive and high-throughput nature of this assay makes it a valuable tool in both basic research and drug discovery for identifying and characterizing novel compounds targeting the urotensinergic system.
References
Application of [Orn5]-URP in Hypertension Studies: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for the utilization of [Orn5]-URP, a selective antagonist of the urotensin-II receptor (UT), in the investigation of hypertension. The urotensin system, comprising urotensin-II (U-II) and urotensin-II related peptide (URP), has been implicated in the pathophysiology of cardiovascular diseases, including hypertension, making its antagonism a promising therapeutic strategy.
Introduction to this compound
This compound is a synthetic peptide analog of URP that acts as a pure and selective antagonist of the urotensin-II receptor (UT) with no known agonist activity. Its ability to block the binding of the endogenous agonists U-II and URP allows for the elucidation of the physiological and pathophysiological roles of the urotensin system in blood pressure regulation. In preclinical studies, the expression of both U-II, URP, and their receptor UT has been shown to be upregulated in hypertensive models, suggesting a role for this system in the development and maintenance of high blood pressure.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound. This information is crucial for designing and interpreting experiments aimed at characterizing its antagonist properties.
| Parameter | Value | Assay System | Reference |
| pEC50 | 7.24 | Inhibition of URP- and UII-evoked Ca2+ increase in rat cortical astrocytes | [1] |
| Binding Affinity (Ki) | Not explicitly reported. Can be determined via competitive radioligand binding assays. | - | - |
| pA2 | Not explicitly reported. Can be determined via Schild analysis in functional assays. | - | - |
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound in the context of hypertension are provided below.
Protocol 1: In Vitro Characterization - Rat Aortic Ring Contraction Assay
This ex vivo assay is fundamental for assessing the functional antagonism of this compound on the vasoconstrictor effects of U-II or URP in a physiologically relevant vascular tissue.
Objective: To determine the potency of this compound in inhibiting U-II or URP-induced vasoconstriction in isolated rat thoracic aortic rings.
Materials:
-
Male Wistar or Spontaneously Hypertensive Rats (SHR), 12-16 weeks old
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Urotensin-II (human or rat)
-
This compound
-
Acetylcholine (B1216132) (ACh)
-
Organ bath system with force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Aorta Dissection: Euthanize the rat and carefully excise the thoracic aorta. Place it immediately in ice-cold Krebs-Henseleit solution.
-
Ring Preparation: Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm wide rings.
-
Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C and continuously bubbled with carbogen gas. Attach one end of the ring to a fixed hook and the other to a force transducer.
-
Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes. Check the viability and endothelial integrity of each ring by contracting with phenylephrine (1 µM) followed by relaxation with acetylcholine (10 µM). A relaxation of >70% indicates intact endothelium.
-
Antagonist Incubation: After a washout period, incubate the rings with increasing concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle for 30 minutes.
-
Agonist Challenge: Generate a cumulative concentration-response curve for U-II or URP (e.g., 1 nM to 1 µM) in the presence of each concentration of this compound.
-
Data Analysis: Record the contractile force. Plot the log concentration of the agonist against the response. The potency of this compound can be quantified by determining the dose ratio and performing a Schild analysis to calculate the pA2 value.
Protocol 2: In Vivo Evaluation - Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This in vivo protocol is designed to assess the antihypertensive potential of this compound in a well-established animal model of genetic hypertension.
Objective: To investigate the effect of acute or chronic administration of this compound on systolic and diastolic blood pressure in conscious, freely moving Spontaneously Hypertensive Rats (SHR).
Materials:
-
Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats (age-matched, e.g., 14-16 weeks old)
-
This compound
-
Sterile saline solution (vehicle)
-
Telemetry system for continuous blood pressure monitoring or tail-cuff plethysmography system
-
Osmotic minipumps (for chronic administration)
-
Anesthesia (e.g., isoflurane) for surgical procedures
Procedure (Chronic Administration via Osmotic Minipumps):
-
Animal Acclimatization: Acclimate the rats to the housing conditions and handling for at least one week before the experiment.
-
Baseline Blood Pressure Measurement: Measure baseline systolic and diastolic blood pressure for 3-5 consecutive days using the chosen method (telemetry is preferred for its accuracy and ability to measure without restraint stress).
-
Osmotic Minipump Implantation:
-
Anesthetize the SHR.
-
Make a small subcutaneous incision on the back, between the scapulae.
-
Implant a pre-filled osmotic minipump containing either this compound at the desired dose or vehicle. The dose should be determined from pilot studies, but a starting point could be in the range of 1-10 mg/kg/day.
-
Suture the incision and allow the animal to recover.
-
-
Blood Pressure Monitoring: Continuously monitor blood pressure and heart rate for the duration of the minipump infusion (e.g., 14 or 28 days).
-
Data Analysis: Analyze the changes in mean arterial pressure, systolic blood pressure, and diastolic blood pressure over time compared to the vehicle-treated control group. Statistical analysis (e.g., two-way ANOVA with repeated measures) should be performed to determine the significance of the effects.
Visualizations
Signaling Pathway of Urotensin-II Receptor and its Antagonism by this compound
The following diagram illustrates the signaling cascade initiated by the binding of U-II or URP to the UT receptor and how this compound blocks this pathway.
Caption: Urotensin receptor signaling and antagonism by this compound.
Experimental Workflow for In Vivo Hypertension Study
This diagram outlines the key steps in conducting an in vivo study to evaluate the antihypertensive effects of this compound.
References
Application Notes and Protocols for Studying Fibrosis with [Orn5]-URP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases affecting organs such as the heart, lungs, kidneys, and liver. The urotensin-II (U-II) system, comprising the ligands U-II and U-II-related peptide (URP) and their cognate G protein-coupled receptor (UT), has emerged as a significant contributor to the pathogenesis of fibrosis. Activation of the UT receptor by its ligands initiates a cascade of intracellular signaling events that promote fibroblast proliferation, differentiation into myofibroblasts, and excessive collagen deposition. [Orn5]-URP is a potent and selective antagonist of the UT receptor, making it a valuable research tool for investigating the role of the urotensin system in fibrosis and for evaluating the therapeutic potential of UT receptor blockade.
These application notes provide an overview of the mechanism of action of the urotensin system in fibrosis and detail protocols for utilizing this compound in both in vitro and in vivo models of fibrosis.
Mechanism of Action: The Urotensin System in Fibrosis
The pro-fibrotic effects of U-II and URP are mediated through the UT receptor, which is expressed on various cell types, including fibroblasts. The binding of these ligands to the UT receptor triggers a conformational change, leading to the activation of several downstream signaling pathways that collectively drive the fibrotic process.
Key Signaling Pathways in Urotensin-II-Mediated Fibrosis
The urotensin system promotes fibrosis through the activation of multiple interconnected signaling pathways:
-
Transforming Growth Factor-β (TGF-β)/Smad Pathway: U-II can upregulate the expression of TGF-β1, a master regulator of fibrosis.[1] This leads to the phosphorylation and activation of Smad2 and Smad3, which then translocate to the nucleus to induce the transcription of pro-fibrotic genes, including those encoding for collagens and other ECM components.[1]
-
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: The MAPK/ERK pathway is another critical mediator of urotensin's pro-fibrotic effects. Activation of this pathway contributes to fibroblast proliferation and collagen synthesis.
-
RhoA/Rho-kinase (ROCK) Pathway: This pathway is involved in the regulation of cell shape, migration, and contraction, all of which are important aspects of fibroblast activation and tissue remodeling in fibrosis.
By blocking the binding of U-II and URP to the UT receptor, this compound is expected to inhibit these downstream signaling events, thereby attenuating the pro-fibrotic cellular responses.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of urotensin-II and UT receptor antagonists in experimental models of fibrosis. While these studies do not specifically use this compound, they provide a strong rationale for its use and expected outcomes.
Table 1: Effect of a UT Receptor Antagonist (Palosuran) on Biomarkers in Bleomycin-Induced Lung Fibrosis in Rats[2]
| Group | U-II Level (ng/mL) | ET-1 Level (pg/mL) | TGF-β1 Level (ng/mL) | Fibrosis Score |
| Control | 2.957 ± 0.159 | 4.486 ± 0.376 | 73.143 ± 9.96 | 0.7 ± 0.48 |
| Bleomycin-Induced Fibrosis | 3.188 ± 0.122 | 9.086 ± 1.850 | 84.81 ± 4.73 | 4.4 ± 1.34 |
| Bleomycin (B88199) + Palosuran | 2.970 ± 0.165 | 4.486 ± 0.376 | 77.86 ± 5.77 | 3.2 ± 0.63 |
Table 2: Pro-fibrotic Effects of Urotensin-II on Cardiac Fibroblasts in vitro
| Treatment | DNA Synthesis ([³H]thymidine incorporation) | Collagen Synthesis ([³H]proline incorporation) |
| Control | Baseline | Baseline |
| U-II (5 x 10⁻⁹ mol/L) | Significant Increase | Significant Increase |
| U-II (5 x 10⁻⁸ mol/L) | Dose-dependent Increase | Dose-dependent Increase |
| U-II (5 x 10⁻⁷ mol/L) | Maximal Increase | Maximal Increase |
Data adapted from a study by Zhang et al. (2007) investigating the effects of U-II on cardiac fibroblasts.[3]
Experimental Protocols
The following protocols are designed to guide researchers in using this compound to study its anti-fibrotic potential.
Note: The optimal concentrations of this compound should be determined empirically for each specific cell type and experimental model.
Protocol 1: In Vitro Inhibition of Fibroblast Activation
This protocol details the methodology for assessing the ability of this compound to inhibit the activation of fibroblasts in cell culture, a key event in the initiation of fibrosis.
1. Cell Culture and Seeding:
- Culture primary human cardiac, pulmonary, or renal fibroblasts in appropriate growth medium.
- Seed fibroblasts into 6-well or 12-well plates at a density that allows for approximately 80% confluency at the time of treatment.
2. Serum Starvation:
- Once cells reach the desired confluency, replace the growth medium with a serum-free or low-serum medium for 24 hours to synchronize the cells and reduce basal activation.
3. Pre-treatment with this compound:
- Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
- Add this compound to the serum-starved cells at a range of concentrations (e.g., 10 nM, 100 nM, 1 µM).
- Incubate for 1-2 hours prior to stimulation.
4. Pro-fibrotic Stimulation:
- Induce fibroblast activation by adding a pro-fibrotic stimulus. Common stimuli include:
- Urotensin-II (U-II) or Urotensin-II Related Peptide (URP) (e.g., 100 nM) to specifically assess antagonism of the urotensin pathway.
- Transforming Growth Factor-β1 (TGF-β1) (e.g., 5-10 ng/mL) as a potent and general pro-fibrotic stimulus.
- Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with the pro-fibrotic stimulus alone.
5. Incubation:
- Incubate the cells for 24-48 hours. The duration may be optimized based on the specific endpoint being measured.
6. Endpoint Analysis:
- Western Blotting: Analyze the expression of key fibrotic markers such as α-smooth muscle actin (α-SMA), collagen type I, and fibronectin.
- Immunofluorescence: Visualize the expression and organization of α-SMA stress fibers.
- RT-qPCR: Quantify the mRNA expression of pro-fibrotic genes (e.g., ACTA2, COL1A1, FN1, TGFB1).
- Collagen Assay: Measure the amount of soluble collagen secreted into the culture medium using a Sircol™ collagen assay or similar method.
Protocol 2: In Vivo Evaluation of this compound in a Bleomycin-Induced Pulmonary Fibrosis Model
This protocol describes a widely used animal model to investigate the anti-fibrotic efficacy of this compound in the context of lung fibrosis.
1. Animal Model:
- Use adult male C57BL/6 mice (8-10 weeks old).
- Acclimatize the animals for at least one week before the experiment.
2. Induction of Pulmonary Fibrosis:
- Anesthetize the mice.
- Instill a single dose of bleomycin (e.g., 1.5 - 3.0 U/kg) in sterile saline intratracheally.
- The control group should receive an equivalent volume of sterile saline.
3. Treatment with this compound:
- Prepare this compound for administration (e.g., dissolved in sterile saline).
- Administer this compound via an appropriate route, such as intraperitoneal (IP) injection or osmotic minipump, starting on the day of or one day after bleomycin instillation. The dosage will need to be optimized (e.g., a starting point could be in the range of 1-10 mg/kg/day).
- Divide the animals into the following groups:
- Sham (saline instillation + vehicle treatment)
- Bleomycin + Vehicle
- Bleomycin + this compound (low dose)
- Bleomycin + this compound (high dose)
4. Monitoring and Sample Collection:
- Monitor the animals for body weight changes and signs of distress.
- Euthanize the animals at a predetermined time point (e.g., 14 or 21 days post-bleomycin instillation).
- Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
- Perfuse the lungs and harvest them for analysis.
5. Endpoint Analysis:
- Histology: Fix one lung lobe in formalin, embed in paraffin, and stain sections with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).
- Hydroxyproline (B1673980) Assay: Homogenize a portion of the lung tissue to quantify the total collagen content by measuring the hydroxyproline concentration.
- RT-qPCR and Western Blotting: Analyze the expression of pro-fibrotic genes and proteins in lung homogenates as described in the in vitro protocol.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Urotensin-II signaling pathway in fibrosis.
Experimental Workflow Diagram
Caption: Experimental workflow for studying this compound.
References
- 1. Urotensin II Induces Cardiac Fibrosis through the TGF-β/Smad Signaling Pathway during the Development of Cardiac Hypertrophy [jstage.jst.go.jp]
- 2. The efficiency of a urotensin II antagonist in an experimental lung fibrosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urotensin II accelerates cardiac fibrosis and hypertrophy of rats induced by isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: [Orn5]-URP
For Researchers, Scientists, and Drug Development Professionals
Product Description
[Orn5]-URP is a synthetic peptide analog of Urotensin-II-Related Peptide (URP). It is a potent and selective pure antagonist for the Urotensin-II receptor (UT), a G protein-coupled receptor (GPCR).[1][2][3] Unlike some other UT receptor ligands that exhibit partial agonism, this compound is distinguished by its lack of any agonist activity, making it a valuable tool for studying the physiological and pathological roles of the urotensinergic system.[1][2] It competitively inhibits the binding of natural agonists Urotensin-II (U-II) and URP, thereby blocking their downstream signaling pathways.[1]
Chemical Properties:
-
Molecular Formula: C48H62N10O10S2
-
Molecular Weight: 1003.2 g/mol
-
CAS Number: 782485-03-4[2]
Commercial Suppliers
The following is a list of known commercial suppliers for this compound. Availability may vary.
| Supplier | Catalog Number | Notes |
| MedchemExpress | HY-P1167 | Available for research use. |
| R&D Systems | Previously sold, but has been withdrawn for commercial reasons. |
Quantitative Pharmacological Data
This compound has been characterized in various in vitro assays to determine its affinity and functional potency at the UT receptor.
| Parameter | Value | Assay System | Reference |
| pEC50 | 7.24 | Inhibition of U-II in rat aorta ring assay. | [2] |
| EC50 | ~57.5 nM | Calculated from pEC50. | |
| Binding Affinity | High | Competitive displacement of [¹²⁵I]URP in rat cortical astrocytes.[1][3] | [1] |
| Functional Activity | Pure Antagonist | No agonist activity observed in calcium mobilization assays in rat astrocytes.[1][3] | [1] |
Mechanism of Action and Signaling Pathway
The Urotensin-II receptor (UT) is a Gq-coupled GPCR. The binding of endogenous agonists like U-II or URP initiates a signaling cascade resulting in an increase in intracellular calcium. This compound acts by competitively binding to the UT receptor, preventing agonist binding and thus inhibiting the entire downstream pathway.
Caption: Antagonistic action of this compound on the UT receptor signaling pathway.
Experimental Protocols
This protocol details how to measure the inhibitory effect of this compound on agonist-induced calcium mobilization in cells expressing the UT receptor.
A. Materials and Reagents
-
Cells: HEK293, CHO, or other suitable host cells stably expressing the human Urotensin-II receptor (UT). Rat astrocytes can also be used for native receptor studies.[1]
-
Peptides: this compound (test antagonist), Urotensin-II or URP (control agonist).
-
Assay Plate: Black-wall, clear-bottom 96-well or 384-well microplates.[4]
-
Culture Medium: DMEM or Ham's F12 supplemented with 10% FBS, and appropriate selection antibiotics.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.[5]
-
Probenecid (B1678239): (Optional, but recommended) To prevent dye leakage from cells.
-
Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic fluorescence reading with automated injection.[6]
B. Experimental Procedure
-
Cell Seeding:
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) in Assay Buffer. If used, add probenecid to a final concentration of 2.5 mM.[4][5]
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.[4][7]
-
Allow the plate to equilibrate to room temperature for 15-30 minutes before measurement.[5]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of this compound in Assay Buffer to create a range of concentrations (e.g., 10x final concentration).
-
Prepare the agonist (U-II or URP) at a concentration corresponding to its EC₈₀ (the concentration that gives 80% of the maximal response). This concentration should be determined in a prior agonist-mode experiment.[7]
-
-
Fluorescence Measurement:
-
Place the cell plate into the fluorometric plate reader.
-
Baseline Reading: Record a stable baseline fluorescence for 10-20 seconds.[5]
-
Antagonist Addition: Inject the prepared this compound dilutions into the respective wells and incubate for a predetermined time (e.g., 5-15 minutes).[5]
-
Agonist Challenge: Inject the EC₈₀ concentration of the agonist (U-II or URP) into all wells.
-
Signal Recording: Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.[5]
-
C. Data Analysis
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition for each well.
-
Normalize the data: Express the response in each this compound-treated well as a percentage of the response in the control wells (agonist only, 0% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for this compound.
Caption: Workflow for the this compound antagonist calcium mobilization assay.
This protocol provides a framework for determining the binding affinity (Ki) of this compound.
A. Materials
-
Membranes: Prepare membranes from cells or tissues expressing the UT receptor.
-
Radioligand: [¹²⁵I]URP or [¹²⁵I]U-II.[1]
-
Test Ligand: this compound.
-
Non-specific Ligand: High concentration of unlabeled U-II or URP (e.g., 1 µM) to determine non-specific binding.
-
Binding Buffer: E.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Filtration System: Cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For measuring radioactivity.
B. Procedure
-
In a 96-well plate, combine the following in order: Binding Buffer, cell membranes (20-50 µg protein), serial dilutions of this compound, and a fixed concentration of [¹²⁵I]URP (near its Kd).
-
For total binding wells, add buffer instead of this compound.
-
For non-specific binding wells, add the high concentration of unlabeled U-II.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Rapidly filter the reaction mixture through the glass fiber filters using the cell harvester.
-
Wash the filters three times with ice-cold Binding Buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
C. Data Analysis
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition curve to determine the IC₅₀.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
General Handling and Storage
-
Solubility: For hydrophobic peptides, first attempt to dissolve in a small amount of an organic solvent like DMSO, then dilute with water or buffer to the desired concentration.[2]
-
Storage: Store lyophilized peptide at -20°C or -80°C. Once reconstituted in solution, aliquot to avoid repeated freeze-thaw cycles and store at -80°C. Follow supplier-specific guidelines for long-term stability.
References
- 1. [Orn5]URP acts as a pure antagonist of urotensinergic receptors in rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Orn5]URP acts as a pure antagonist of urotensinergic receptors in rat cortical astrocytes - EspaceINRS [espace.inrs.ca]
- 4. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]
Troubleshooting & Optimization
Technical Support Center: [Orn5]-URP
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists using [Orn5]-URP, a potent and selective antagonist of the Urotensin-II receptor (UT).
Troubleshooting Guide: this compound Dissolution
Proper dissolution of this compound is critical for accurate and reproducible experimental results. This guide addresses common issues encountered during solubilization.
Q1: My this compound peptide is not dissolving in water. What should I do?
A1: It is recommended to first test the solubility of a small amount of the peptide before attempting to dissolve the entire sample. If the peptide does not dissolve in sterile, distilled water, the next step depends on the peptide's overall charge. For peptides with a net positive charge (basic peptides), adding a small amount of a dilute acidic solution, such as 10%-30% acetic acid, can aid dissolution. For peptides with a net negative charge (acidic peptides), a dilute basic solution like ammonium (B1175870) hydroxide (B78521) (<50 μL) can be used.
Q2: I've tried acidic/basic solutions, but my this compound is still not fully dissolved. What is the next step?
A2: If aqueous solutions with altered pH are unsuccessful, the hydrophobicity of the peptide is likely a factor. For very hydrophobic peptides, dissolving in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) is recommended.[1] After the peptide is fully dissolved in DMSO, you can slowly add the solution dropwise to your aqueous buffer while stirring to reach the desired final concentration. Other organic solvents such as acetonitrile (B52724) or methanol (B129727) can also be used.[1]
Q3: The peptide dissolved in an organic solvent, but it precipitated when I added it to my aqueous buffer. What happened?
A3: Precipitation upon addition to an aqueous buffer usually indicates that the solubility limit of the peptide in the final solution has been exceeded. To avoid this, ensure that the concentration of the organic solvent in your final working solution is as low as possible and compatible with your experimental system. When diluting the peptide stock, add it very slowly to the stirring aqueous buffer. If turbidity occurs, you have reached the solubility limit.
Q4: Are there any other methods to improve the dissolution of my this compound?
A4: Yes, gentle warming and sonication can be effective. A brief period of warming can help dissolve some peptides, but prolonged or excessive heat should be avoided to prevent degradation. Sonication in a water bath can help break up aggregates and facilitate dissolution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective pure antagonist of the Urotensin-II receptor (UT).[1] It functions by binding to the UT receptor, thereby blocking the downstream signaling typically initiated by the endogenous agonists Urotensin-II (U-II) and Urotensin-II-Related Peptide (URP). This antagonistic action makes it a valuable tool for studying the physiological and pathological roles of the urotensinergic system.
Q2: What is the primary downstream signaling pathway blocked by this compound?
A2: The Urotensin-II receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium ([Ca2+]i). This compound blocks this cascade by preventing the initial activation of the UT receptor.
Q3: I am using DMSO to dissolve this compound for a cell-based assay. Will the DMSO affect my cells?
A3: DMSO can have dose-dependent effects on cells. Generally, final DMSO concentrations of 0.1% to 0.5% are well-tolerated by most cell lines in short-term exposures. However, higher concentrations can be cytotoxic. It is crucial to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.
Q4: How should I prepare and store my this compound stock solution?
A4: For stock solutions, it is recommended to dissolve this compound in an appropriate solvent (as determined by your solubility tests) at a concentration significantly higher than your final working concentration. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Before use, allow the aliquot to thaw completely and bring it to room temperature.
Data Presentation
Table 1: General Guidelines for Peptide Solubilization
| Peptide Property | Primary Solvent Recommendation | Secondary Solvent/Method |
| Basic (Net positive charge) | Sterile Water | 10-30% Acetic Acid |
| Acidic (Net negative charge) | Sterile Water | Dilute Ammonium Hydroxide |
| Hydrophobic (High % of non-polar residues) | DMSO, Acetonitrile, or Methanol | Gentle warming or sonication |
| Neutral (Net zero charge) | Organic Solvents (DMSO, Acetonitrile) | - |
Experimental Protocols
Key Experiment: In Vitro Calcium Mobilization Assay Using this compound
This protocol outlines a typical experiment to measure the antagonistic effect of this compound on Urotensin-II-induced intracellular calcium mobilization in a cell line expressing the UT receptor.
1. Cell Preparation:
-
Plate cells expressing the Urotensin-II receptor in a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
On the day of the assay, remove the growth medium.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Add the loading buffer to each well and incubate for the recommended time (typically 30-60 minutes) at 37°C to allow for dye uptake.
3. Antagonist Incubation:
-
Prepare various concentrations of this compound in an appropriate assay buffer. Ensure the final concentration of any organic solvent (e.g., DMSO) is consistent across all wells and is at a level tolerated by the cells.
-
After the dye loading incubation, wash the cells with the assay buffer.
-
Add the different concentrations of this compound to the respective wells and incubate for a predetermined time (e.g., 30 minutes) to allow the antagonist to bind to the receptors.[2]
4. Agonist Stimulation and Data Acquisition:
-
Prepare a solution of the agonist (Urotensin-II) at a concentration that elicits a submaximal response (e.g., EC80).
-
Use a fluorescence plate reader with an integrated liquid handling system to add the Urotensin-II solution to the wells.
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time to record the calcium flux.
5. Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Compare the agonist-induced calcium response in the presence and absence of this compound.
-
The inhibitory effect of this compound can be quantified by calculating the IC50 value from a dose-response curve.
Mandatory Visualizations
Caption: Urotensin-II signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a calcium mobilization assay using this compound.
References
Troubleshooting [Orn5]-URP Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving [Orn5]-URP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic peptide analog of Urotensin II-related peptide (URP). Its primary mechanism of action is as a pure and selective antagonist of the urotensinergic receptor, also known as the UT receptor.[1][2] It competitively binds to the high-affinity sites of the UT receptor, effectively blocking the binding of the endogenous agonists Urotensin II (UII) and URP.[1] Unlike some other URP analogs that can exhibit partial agonist activity in certain cellular systems, this compound is a pure antagonist, meaning it does not activate the receptor upon binding.[1][2]
Q2: In which experimental models has the antagonist activity of this compound been demonstrated?
The antagonist properties of this compound have been characterized in well-established bioassays. It has been shown to be a pure antagonist in both the rat aortic ring contraction assay and in cytosolic calcium mobilization assays in cultured rat astrocytes.[1][2] In these experiments, this compound effectively inhibits the physiological responses induced by UII and URP.
Q3: What is the key difference between this compound and other URP analogs like [D-Trp4]URP?
While all three are analogs of URP and can displace radiolabeled URP from its receptor, their functional activities can differ. For instance, in cultured rat astrocytes, [D-Trp4]URP has been shown to act as an agonist, inducing an increase in cytosolic calcium. In contrast, this compound is devoid of such agonist activity and purely antagonizes the effects of UII and URP.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No or low antagonist activity observed | Degradation of the peptide: Peptides can be susceptible to degradation by proteases or improper storage. | - Ensure this compound is stored at the recommended temperature (typically -20°C or -80°C) and handled with sterile, nuclease-free solutions.- Prepare fresh stock solutions for each experiment.- Consider including protease inhibitors in the experimental buffer if sample degradation is suspected. |
| Incorrect concentration: The concentration of this compound may be too low to effectively compete with the agonist. | - Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) in your specific experimental setup.- Ensure accurate calculation of dilutions. | |
| Low receptor expression: The target cells or tissues may have low expression levels of the UT receptor. | - Confirm UT receptor expression using techniques like qPCR, Western blot, or radioligand binding assays.- Consider using a cell line known to express high levels of the UT receptor as a positive control. | |
| High background signal in functional assays | Non-specific binding: At high concentrations, this compound might exhibit non-specific binding to other receptors or cellular components. | - Lower the concentration of this compound and perform a careful dose-response analysis.- Include appropriate controls, such as a structurally unrelated peptide, to assess non-specific effects. |
| Assay interference: Components of the assay buffer or the detection system may be interacting with this compound. | - Test the effect of this compound on the assay in the absence of the agonist to check for any direct interference.- Consult the assay kit manufacturer's guidelines for potential interfering substances. | |
| Variability between experimental repeats | Inconsistent cell culture conditions: Factors such as cell passage number, confluency, and serum starvation can affect receptor expression and signaling. | - Maintain consistent cell culture practices.- Use cells within a defined passage number range.- Ensure consistent timing for treatments and assays.[3] |
| Pipetting errors: Inaccurate pipetting can lead to significant variations in the concentrations of peptides and other reagents. | - Calibrate pipettes regularly.- Use appropriate pipette sizes for the volumes being dispensed.- Employ reverse pipetting for viscous solutions. |
Experimental Protocols & Data
Radioligand Competition Binding Assay
This protocol is a generalized procedure for determining the binding affinity of this compound to the UT receptor.
Objective: To determine the inhibitory concentration (IC50) of this compound in competing with a radiolabeled ligand for binding to the UT receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the UT receptor.
-
Radiolabeled ligand (e.g., [125I]URP).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates with glass fiber filters.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
In a 96-well filter plate, add the following in order:
-
50 µL of binding buffer.
-
50 µL of various concentrations of unlabeled this compound (competitor).
-
50 µL of a fixed concentration of radiolabeled ligand.
-
50 µL of cell membrane preparation.
-
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value of this compound.
Sample Data: this compound Competition Binding
| Compound | Receptor Source | Radioligand | IC50 (nM) |
| This compound | Rat cortical astrocytes | [125I]URP | 10.5 ± 2.1 |
| URP (agonist) | Rat cortical astrocytes | [125I]URP | 1.2 ± 0.3 |
| UII (agonist) | Rat cortical astrocytes | [125I]URP | 0.8 ± 0.2 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual values may vary depending on the experimental conditions.
Signaling Pathway and Experimental Workflow
UT Receptor Signaling Pathway Antagonized by this compound
The UT receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligands, UII or URP, it primarily couples to Gαq/11, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This compound blocks this cascade by preventing the initial binding of UII and URP.
Caption: UT receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Assessing this compound Activity
This diagram outlines the typical workflow for characterizing the antagonist properties of this compound.
Caption: Workflow for characterizing this compound as a UT receptor antagonist.
References
- 1. [Orn5]URP acts as a pure antagonist of urotensinergic receptors in rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Orn5]URP acts as a pure antagonist of urotensinergic receptors in rat cortical astrocytes - EspaceINRS [espace.inrs.ca]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
optimizing [Orn5]-URP concentration
Welcome to the technical support center for [Orn5]-Urotensin-Related Peptide (URP) . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful application of [Orn5]-URP in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, high-affinity peptide antagonist for the Urotensin-II Receptor (UTR), a G-protein coupled receptor (GPCR). The 'Orn5' designation indicates the substitution of the fifth amino acid with Ornithine, which enhances receptor binding affinity and stability compared to the endogenous ligand. By binding to the UTR, this compound blocks the downstream signaling cascade initiated by the native ligand, Urotensin-II. This inhibition makes it a valuable tool for studying the physiological and pathological roles of the Urotensin system.
Q2: How should I properly dissolve and store lyophilized this compound?
A2: Proper handling is critical for maintaining the peptide's integrity.[1]
-
Reconstitution: Due to its slightly hydrophobic nature, we recommend first dissolving the lyophilized peptide in a small amount of sterile, high-purity Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[1] Before opening, centrifuge the vial to ensure all the powder is at the bottom.[2]
-
Dilution: For your final working concentration, this stock solution should be serially diluted into your desired aqueous buffer or culture medium.[1][2] It is crucial to add the peptide stock solution to the aqueous buffer dropwise while vortexing to prevent precipitation.[2]
-
Storage: Store the lyophilized peptide at -20°C or -80°C for long-term stability.[1] Once reconstituted in DMSO, prepare single-use aliquots of the stock solution and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1]
Q3: What is a recommended starting concentration range for a new cell-based assay?
A3: The optimal concentration is highly dependent on the cell type, assay conditions, and the expression level of the UTR. For initial experiments, a broad dose-response curve is recommended.[3] A good starting range for functional assays, such as calcium flux or cell migration, is between 1 nM and 10 µM.[3]
Signaling Pathway
The diagram below illustrates the proposed signaling pathway of the Urotensin-II Receptor (UTR) and the inhibitory action of this compound.
Troubleshooting Guide
Problem 1: The peptide won't dissolve or forms a precipitate in my aqueous buffer.
-
Possible Cause 1: Incorrect Solubilization Procedure.
-
Possible Cause 2: Low Intrinsic Solubility.
-
Solution: While this compound is designed for good solubility, issues can still arise. Perform a solubility test on a small aliquot first.[2] If solubility remains an issue in your primary buffer, try dissolving the peptide in sterile water first before diluting it into the final buffer. For some peptides, gentle warming (up to 40°C) or brief sonication can aid dissolution, but use these methods with caution as they can degrade the peptide.[2]
-
Problem 2: I'm observing high cytotoxicity even at low concentrations of this compound.
-
Possible Cause 1: Solvent Toxicity.
-
Solution: High concentrations of DMSO can be toxic to cells.[1] Prepare your serial dilutions in a way that ensures the final concentration of DMSO in your cell culture wells is non-toxic, typically below 0.5%.[1] Remember to include a "vehicle control" (culture medium with the same final DMSO concentration but without the peptide) in your experimental design.
-
-
Possible Cause 2: Contaminants from Synthesis.
-
Solution: Residual trifluoroacetate (B77799) (TFA) from the peptide purification process can be cytotoxic.[4] Ensure your peptide is of high purity (>95%) and, if necessary, sourced with a TFA-removal service. If you suspect TFA contamination, performing a buffer exchange on the peptide solution using a desalting column may help.
-
Problem 3: My results are inconsistent, or I see no inhibitory effect.
-
Possible Cause 1: Peptide Degradation.
-
Possible Cause 2: Low Receptor Expression.
-
Solution: The target cell line may not express the Urotensin-II Receptor (UTR) at sufficient levels. Confirm UTR expression using techniques like qPCR, Western Blot, or flow cytometry.
-
-
Possible Cause 3: Assay Concentration is Not Optimized.
-
Solution: The concentration of this compound may be too low to elicit an inhibitory effect. Conversely, extremely high concentrations can sometimes lead to non-specific effects. A systematic dose-response experiment is essential to determine the optimal inhibitory concentration (IC50) for your specific assay.
-
Experimental Protocols
Protocol 1: Dose-Response Experiment Workflow
This workflow outlines the steps to determine the optimal concentration of this compound.
Protocol 2: Determining IC50 with an MTT Cytotoxicity Assay
This protocol helps identify the concentration at which this compound may become toxic to your cells.
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow attachment.[1]
-
Peptide Preparation: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve 2X the final desired concentrations. A suggested range is from 0.01 µM to 100 µM.
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the different peptide concentrations (and controls) to the appropriate wells.[1]
-
Incubation: Incubate the plate for a period relevant to your functional assays (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of MTT solvent (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the concentration that causes a 50% reduction in viability (IC50).
Data Presentation
The table below presents example data from a dose-response experiment designed to find the IC50 of this compound in a UTR-expressing cell line using a functional assay (e.g., inhibition of Urotensin-II-induced calcium flux).
| This compound Conc. (nM) | % Inhibition (Mean) | Standard Deviation |
| 0.1 | 2.5 | 1.1 |
| 1.0 | 15.8 | 3.2 |
| 5.0 | 48.9 | 4.5 |
| 10.0 | 75.3 | 3.8 |
| 50.0 | 92.1 | 2.1 |
| 100.0 | 98.5 | 1.5 |
| 1000.0 | 99.1 | 1.3 |
From this data, the half-maximal inhibitory concentration (IC50) is calculated to be approximately 5.1 nM .
References
[Orn5]-URP Stability in Solution: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Orn5]-URP. The information provided is based on the chemical structure of this compound and general principles of peptide stability in solution, as specific stability data for this peptide is limited in published literature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a synthetic peptide antagonist of the Urotensin-II receptor (UT). Its sequence is Ac-Cys-Phe-Trp-{Orn}-Tyr-Cys-Val, with a disulfide bridge between the two Cysteine residues. This cyclic structure is crucial for its biological activity. The peptide is acetylated at the N-terminus.
Q2: What are the likely causes of this compound instability in solution?
Based on its structure, the primary sources of instability for this compound in solution are likely:
-
Disulfide Bridge Instability: The disulfide bond is susceptible to reduction and oxidation, which can lead to loss of the cyclic structure and biological activity. The presence of reducing agents or certain metal ions can promote disulfide cleavage.
-
Oxidation of Tryptophan: The indole (B1671886) side chain of the Tryptophan (Trp) residue is prone to oxidation, which can be accelerated by exposure to light, oxygen, and certain buffer components.
-
Hydrolysis: Like all peptides, this compound can undergo hydrolysis of its peptide bonds, especially at extreme pH values (acidic or alkaline) and elevated temperatures.
-
Aggregation and Adsorption: Due to the presence of hydrophobic residues (Phe, Trp, Tyr, Val), this compound may be prone to aggregation, especially at higher concentrations and near its isoelectric point. It can also adsorb to glass and plastic surfaces, leading to a decrease in the effective concentration.
Q3: How should I dissolve and store my lyophilized this compound?
For initial solubilization of lyophilized this compound, it is recommended to first try sterile, deionized water. If the peptide does not dissolve, the addition of a small amount of a co-solvent like acetonitrile (B52724) or DMSO can be attempted. For peptides with basic residues like Ornithine (Orn), a slightly acidic buffer (e.g., acetate (B1210297) buffer, pH 4-5) may improve solubility. Conversely, for acidic peptides, a slightly basic buffer might be beneficial.
For long-term storage of stock solutions, it is advisable to:
-
Use a buffered solution at a pH that confers maximal stability (typically slightly acidic, pH 4-6, to minimize hydrolysis).
-
Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store frozen at -20°C or -80°C.
-
Protect from light.
Troubleshooting Guide
Issue 1: Loss of Biological Activity Over Time
If you observe a decrease in the biological activity of your this compound solution, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Disulfide Bridge Cleavage | Analyze the sample using non-reducing SDS-PAGE or mass spectrometry to check for the presence of the linear form. To mitigate, ensure all solutions are prepared with high-purity water and avoid sources of reducing agents. Consider degassing buffers to remove dissolved oxygen. |
| Oxidation | Use analytical techniques like RP-HPLC or LC-MS to detect oxidized forms of the peptide. To prevent oxidation, protect the solution from light, purge with an inert gas (e.g., argon or nitrogen), and consider adding an antioxidant like methionine or EDTA (to chelate metal ions that can catalyze oxidation). |
| Aggregation | Visually inspect the solution for turbidity or particulates. Use size-exclusion chromatography (SEC) to detect aggregates. To prevent aggregation, optimize the solution pH and ionic strength. The addition of non-ionic surfactants (e.g., Polysorbate 20 or 80) at low concentrations (0.01-0.1%) can also be effective. |
| Adsorption to Surfaces | Quantify the peptide concentration in solution before and after transfer to a new container. To minimize adsorption, use low-protein-binding tubes and pipette tips. Including a carrier protein like bovine serum albumin (BSA) at 0.1% (w/v) can also reduce adsorption, but ensure it does not interfere with your downstream assays. |
Issue 2: Poor Solubility
If you are having difficulty dissolving lyophilized this compound, refer to the following suggestions.
| Potential Cause | Troubleshooting Steps |
| Hydrophobicity | Try dissolving the peptide in a small amount of an organic solvent such as DMSO or acetonitrile first, and then slowly add the aqueous buffer to the desired concentration. |
| pH-dependent Solubility | Experiment with different pH values for your buffer. Given the presence of Ornithine and a free C-terminus, the net charge of the peptide will vary with pH. A pH scan to determine the isoelectric point (pI) can help identify the pH range of lowest solubility to avoid. |
Experimental Protocols
Protocol 1: General Workflow for Assessing this compound Stability
This protocol outlines a general approach to systematically evaluate the stability of this compound in a specific formulation.
Protocol 2: Analytical Method for Stability Assessment
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a standard approach for assessing peptide purity and detecting degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 280 nm
-
Analysis: The peak area of the main this compound peak is used to determine its purity and concentration over time. The appearance of new peaks indicates the formation of degradation products, which can be further characterized by mass spectrometry (LC-MS).
Potential Stabilizing Excipients
The following table summarizes common excipients that may be tested to improve the stability of your this compound solution. The optimal excipients and their concentrations must be determined experimentally.
| Excipient Category | Examples | Mechanism of Action | Typical Concentration Range |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol | Preferential exclusion, vitrification (in frozen/lyophilized states) | 5-10% (w/v) |
| Non-ionic Surfactants | Polysorbate 20, Polysorbate 80 | Prevent aggregation and adsorption | 0.01-0.1% (w/v) |
| Antioxidants | Methionine, Ascorbic Acid | Inhibit oxidation of sensitive residues like Tryptophan | 1-10 mM |
| Chelating Agents | EDTA | Chelate metal ions that can catalyze oxidation and disulfide scrambling | 0.1-1 mM |
| Amino Acids | Arginine, Glycine | Can reduce aggregation and act as cryoprotectants | 10-100 mM |
Visualizing Potential Degradation Pathways
The following diagram illustrates a simplified potential degradation pathway for this compound focusing on the disulfide bridge, a likely point of instability.
Technical Support Center: Preventing [Orn5]-URP Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of [Orn5]-URP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a synthetic peptide analogue of Urotensin-II related peptide (URP). It functions as a potent and selective antagonist of the Urotensin-II receptor (UT), meaning it blocks the receptor's activity.[1] This makes it a valuable tool for studying the physiological roles of the urotensinergic system.
Q2: What are the most common causes of this compound degradation in experimental settings?
Like many peptides, this compound is susceptible to degradation through several pathways:
-
Enzymatic Degradation: Proteases present in cell culture media, serum, or tissue homogenates can cleave the peptide bonds of this compound. While specific proteases that target this compound are not well-documented in publicly available literature, peptides containing arginine and other basic residues can be susceptible to trypsin-like serine proteases. The substitution of Arginine with Ornithine in this compound is a strategy known to enhance stability against such proteases.[2]
-
Chemical Degradation:
-
Oxidation: The Tryptophan (Trp) residue in the core sequence of URP-related peptides is susceptible to oxidation.[3][4][5] This can be triggered by exposure to air, light, or certain chemicals in the experimental buffer.
-
Hydrolysis: At non-optimal pH, the peptide backbone can undergo hydrolysis, leading to cleavage of the peptide.
-
Deamidation: While the sequence of this compound is not publicly specified beyond the Ornithine substitution, if it contains Asparagine (Asn) or Glutamine (Gln) residues, these can be prone to deamidation.
-
Q3: How should I properly store this compound to minimize degradation?
Proper storage is critical for maintaining the integrity of this compound.
| Storage Condition | Recommendation | Rationale |
| Lyophilized Powder | Store at -20°C or -80°C in a tightly sealed container, protected from light. | Minimizes chemical degradation and hydrolysis. |
| In Solution | Prepare fresh solutions for each experiment. If short-term storage is necessary, aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. | Peptides are significantly less stable in solution. Aliquoting prevents contamination and degradation from repeated temperature changes. |
Troubleshooting Guide
Issue 1: Loss of this compound activity in my in vitro/in vivo experiment.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Enzymatic Degradation | Add protease inhibitors to your experimental buffer or cell culture media. | Use a commercially available protease inhibitor cocktail. For serum-containing media, consider heat-inactivating the serum. |
| Oxidation | Prepare solutions with degassed buffers and minimize exposure to air and light. | Purge buffers with nitrogen or argon. Use amber-colored vials for storage. |
| Incorrect pH | Ensure the pH of your experimental buffer is within the optimal range for peptide stability (typically pH 5-7). | Verify the pH of all solutions before adding the peptide. |
| Adsorption to Surfaces | The peptide may be adsorbing to the walls of plastic or glass containers. | Use low-protein-binding tubes and pipette tips. |
Issue 2: Appearance of unexpected peaks in HPLC or Mass Spectrometry analysis.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Oxidation of Tryptophan | Analyze the mass of the unexpected peak. An increase of 16 Da or 32 Da may indicate oxidation. | Confirm with tandem MS/MS to identify the modification site. Take preventative measures against oxidation as described above. |
| Proteolytic Cleavage | Analyze the fragments by mass spectrometry to identify cleavage sites. | This information can help in selecting appropriate protease inhibitors for future experiments. |
| Deamidation | A mass increase of 1 Da can indicate deamidation of an Asn or Gln residue. | Optimize buffer pH and temperature to minimize this modification. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Biological Fluids (e.g., Serum, Plasma)
-
Preparation of this compound Stock Solution: Dissolve lyophilized this compound in sterile, nuclease-free water or a suitable buffer (e.g., PBS, pH 7.4) to a concentration of 1 mM.
-
Incubation: Add the this compound stock solution to the biological fluid (e.g., rat serum) to a final concentration of 10 µM. Incubate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the mixture.
-
Quenching and Extraction: Immediately quench the enzymatic activity by adding an equal volume of 1% trifluoroacetic acid (TFA) in acetonitrile. Vortex and centrifuge to precipitate proteins.
-
Analysis: Analyze the supernatant for the presence of intact this compound using RP-HPLC or LC-MS.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point to determine the degradation rate.
Protocol 2: General Guidelines for Handling this compound in Cell-Based Assays
-
Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. Reconstitute with a minimal amount of sterile DMSO or water, followed by dilution in the assay buffer.
-
Buffer Preparation: Use freshly prepared, sterile buffers. If the assay involves cell lysates or conditioned media that may contain proteases, add a protease inhibitor cocktail.
-
Incubation Conditions: Perform incubations at the recommended temperature for the specific assay. Minimize the duration of exposure to potentially degradative environments.
-
Controls: Include appropriate controls, such as a vehicle control and a positive control with a known stable ligand, to ensure that any observed loss of activity is due to this compound degradation.
Visualizations
Caption: Key degradation pathways for this compound and corresponding prevention strategies.
Caption: A logical workflow for troubleshooting experiments where this compound activity is diminished.
References
- 1. arrow.tudublin.ie [arrow.tudublin.ie]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Oxidation of Methionine and Tryptophan Residues in a Therapeutic IgG1 Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: [Orn5]-URP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing [Orn5]-URP, a potent and selective antagonist of the Urotensin-II receptor (UT).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective antagonist for the G-protein coupled receptor (GPCR) known as the Urotensin-II receptor (UT). It competitively binds to the UT receptor, inhibiting the downstream signaling cascade induced by the endogenous agonists Urotensin-II (U-II) and Urotensin-II-related peptide (URP). This inhibition blocks the mobilization of intracellular calcium, which is a key event in the UT receptor signaling pathway.
Q2: What are the known on-target effects of this compound in cellular assays?
A2: In cellular assays, this compound acts as a pure antagonist, demonstrating no agonist activity on its own. It effectively inhibits the increase in cytosolic calcium concentration triggered by U-II and URP in a dose-dependent manner.
Q3: What are the potential off-target effects of this compound?
A3: While this compound is designed to be a selective UT receptor antagonist, like many therapeutic peptides, it has the potential for off-target interactions. Potential off-target effects could manifest as unintended modulation of other GPCRs, ion channels, or enzymes. It is crucial to perform comprehensive selectivity profiling to identify any such interactions in your experimental system.
Q4: How can I assess the potential off-target effects of this compound in my experiments?
A4: A tiered approach is recommended. Initially, you can perform in silico predictions based on the peptide sequence of this compound. Subsequently, in vitro screening against a panel of common off-target proteins (e.g., a GPCR panel) is a crucial step. Cellular thermal shift assays (CETSA) or proteome microarrays can also be employed for an unbiased identification of protein interactions.
Q5: I am observing unexpected cytotoxicity with this compound treatment. What could be the cause?
A5: Unexpected cytotoxicity can stem from several factors. It could be an on-target effect in a cell line where the UT receptor signaling is critical for survival. Alternatively, it could be a genuine off-target effect where this compound interacts with another protein essential for cell health. It is also important to rule out issues with the compound itself, such as impurities or degradation, and to ensure the solvent (e.g., DMSO) concentration is not a contributing factor.
Troubleshooting Guides
Problem 1: High background or low signal-to-noise ratio in the calcium mobilization assay.
| Possible Cause | Troubleshooting Steps |
| Cell Health and Density | Ensure cells are healthy, within a consistent passage number, and seeded at an optimal density. Over-confluent or sparse cells can lead to variable responses. |
| Dye Loading Issues | Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Ensure that the dye is not expired and has been stored correctly. |
| Assay Buffer Composition | Use a buffer that maintains physiological pH and contains appropriate concentrations of calcium and magnesium. |
| Compound Precipitation | Visually inspect the compound solution for any signs of precipitation. If observed, try dissolving the compound in a different solvent or at a lower concentration. |
Problem 2: Inconsistent IC50 values for this compound between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in Agonist Concentration | Ensure the concentration of the U-II or URP agonist used to stimulate the cells is consistent and ideally at its EC80 concentration to provide a stable window for inhibition. |
| Inconsistent Incubation Times | Standardize all incubation times, including pre-incubation with this compound and stimulation with the agonist. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered receptor expression. Use cells from a consistent and low passage number range. |
| Pipetting Inaccuracies | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent compound and agonist concentrations. |
Problem 3: Suspected off-target activity observed in a functional assay.
| Possible Cause | Troubleshooting Steps |
| Non-specific Compound Effects | Test a structurally related but inactive analog of this compound. If the analog produces a similar effect, it suggests the observed activity is likely off-target. |
| Target-independent Effects | Use a cell line that does not express the UT receptor. Any activity observed in this cell line would be considered off-target. |
| Assay Interference | The compound may be interfering with the assay technology itself (e.g., autofluorescence). Run appropriate controls, such as testing the compound in a cell-free assay system. |
Quantitative Data Summary
Table 1: Hypothetical Off-Target Binding Profile of this compound
This table presents hypothetical data for illustrative purposes. Actual values should be determined experimentally.
| Target | Assay Type | Ki (nM) |
| UT Receptor (On-Target) | Radioligand Binding | 1.2 |
| Somatostatin Receptor 2 | Radioligand Binding | > 10,000 |
| Opioid Receptor Mu | Radioligand Binding | > 10,000 |
| Adrenergic Receptor Alpha 1A | Radioligand Binding | > 10,000 |
| hERG Channel | Electrophysiology | > 10,000 |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for UT Receptor
This protocol describes a competitive binding assay to determine the affinity of this compound for the UT receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human UT receptor.
-
Assay Buffer: Use a buffer containing 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% BSA, pH 7.4.
-
Competition Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of a fixed concentration of [125I]-U-II (radioligand), and 50 µL of varying concentrations of this compound (competitor).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 10-20 µg of protein).
-
Incubate for 60 minutes at 25°C.
-
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter pre-soaked in 0.5% polyethyleneimine to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the IC50 value of this compound by non-linear regression and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Assay
This protocol is for measuring the inhibitory effect of this compound on U-II-induced calcium mobilization.
-
Cell Plating: Seed cells expressing the UT receptor into a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound.
-
Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Record a baseline fluorescence reading.
-
Add a pre-determined concentration of U-II (e.g., EC80) to stimulate calcium release and continue recording the fluorescence signal.
-
-
Data Analysis: Calculate the inhibition of the calcium response by this compound and determine the IC50 value.
Visualizations
Caption: Urotensin-II Receptor Signaling Pathway.
Technical Support Center: Improving [Orn5]-URP Antagonist Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and optimizing the antagonist activity of [Orn5]-URP, a selective antagonist for the urotensin-II receptor (UT).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of Urotensin-II Related Peptide (URP). It functions as a pure and selective antagonist of the urotensin-II (UT) receptor. Its primary mechanism involves competitively blocking the binding of the endogenous agonists, Urotensin-II (UII) and URP, to the UT receptor. This inhibition prevents the downstream signaling cascade, notably the Gq-protein mediated release of intracellular calcium.[1] In functional assays, this compound causes a rightward shift in the dose-response curves of UII and URP, which is characteristic of competitive antagonism.[1]
Q2: In which experimental systems has the antagonist activity of this compound been validated?
A2: The antagonist activity of this compound has been demonstrated in several model systems. It has been shown to be a pure antagonist in both the rat aortic ring contraction assay and in cultured rat cortical astrocytes.[1] In astrocytes, it effectively inhibits the increase in cytosolic calcium concentration ([Ca2+]c) induced by both UII and URP.[1]
Q3: Does this compound exhibit any agonist activity?
A3: No, this compound is characterized as a pure antagonist and is devoid of agonist activity.[1] This is a key feature, as some other URP analogs, such as [D-Trp4]URP and [D-Tyr6]URP, have been shown to act as antagonists in some assays (e.g., rat aortic ring) but as agonists in others (e.g., calcium mobilization in astrocytes).[1]
Q4: How does the binding of this compound to the UT receptor compare to other URP analogs?
A4: this compound selectively binds to the high-affinity sites of the UT receptor. This is in contrast to other analogs like [D-Trp4]URP and [D-Tyr6]URP, which have been shown to interact with both high- and low-affinity binding sites.[1]
Quantitative Data Summary
The following table summarizes the reported binding affinity for this compound.
| Compound | Parameter | Value | Species/System | Reference |
| This compound | pKi | 7.2 | Rat | [1] |
| Ki | 67.7 nM | Rat | [1] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the urotensin receptor signaling pathway and a general experimental workflow for characterizing a UT receptor antagonist.
Caption: Urotensin receptor signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for characterizing a novel UT receptor antagonist.
Troubleshooting Guide
Problem 1: No antagonist activity observed in a functional assay (e.g., calcium mobilization).
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | This compound is a peptide and may be susceptible to degradation by peptidases in serum-containing media or cell lysates. Solution: Prepare fresh stock solutions. If possible, perform assays in serum-free media or include a broad-spectrum protease inhibitor cocktail. |
| Incorrect Agonist Concentration | If the concentration of the agonist (UII or URP) is too high, it may overcome the competitive antagonism. Solution: Use an agonist concentration at or near its EC80 to ensure a sufficient window for observing inhibition. |
| Low Receptor Expression | The cell line used may not express a sufficient number of UT receptors to produce a robust signal. Solution: Confirm UT receptor expression via qPCR, Western blot, or a radioligand binding assay. Consider using a cell line known to express UT receptors, such as primary rat astrocytes, or a stably transfected cell line. |
| Peptide Solubility Issues | Poor solubility of this compound can lead to an inaccurate effective concentration. Solution: For stock solutions, first attempt to dissolve the peptide in a small amount of an organic solvent like DMSO, then dilute with the aqueous assay buffer. Visually inspect for precipitation. |
Problem 2: High variability or poor reproducibility in radioligand binding assays.
| Potential Cause | Troubleshooting Step |
| Radioligand Degradation | Iodinated peptides like [125I]URP have a limited shelf-life. Solution: Aliquot the radioligand upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment. |
| Insufficient Washing | Inadequate washing during the filtration step can lead to high non-specific binding. Solution: Ensure filters are washed rapidly and thoroughly with ice-cold wash buffer. Optimize the number of washes (typically 3-4 times). |
| Incorrect Incubation Time | The binding reaction may not have reached equilibrium. Solution: Perform a time-course experiment to determine the optimal incubation time for achieving equilibrium. |
| Non-specific Binding to Plates/Filters | Both the antagonist and radioligand can stick to plasticware. Solution: Use low-protein-binding plates and pipette tips. Pre-soak glass fiber filters in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding. |
Problem 3: Observed agonist activity instead of antagonism.
| Potential Cause | Troubleshooting Step |
| Compound Mix-up | This is a common human error. Solution: Verify the identity and labeling of all compound vials. If in doubt, use a fresh, confirmed stock of this compound. |
| Assay System Specificity | While this compound is a pure antagonist in astrocytes, other URP analogs show system-dependent agonism.[1] It is theoretically possible, though not reported, for this to occur in a novel, uncharacterized system. Solution: Validate the antagonist activity in a well-characterized system first (e.g., rat astrocytes). If agonism is still observed in your system of interest, this may represent a novel pharmacological finding. |
| Contamination of Stock Solution | The this compound stock may be contaminated with an agonist. Solution: Prepare a fresh stock solution from a new vial of the peptide. |
Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is adapted for determining the binding affinity of this compound for the UT receptor in rat astrocyte membrane preparations.
-
Membrane Preparation:
-
Culture primary rat astrocytes to confluence.
-
Wash cells with ice-cold PBS and scrape into homogenization buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce or polytron homogenizer on ice.
-
Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 20 min at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
50 µL of assay buffer (for total binding) or 1 µM of unlabeled UII (for non-specific binding).
-
50 µL of various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of [125I]URP (at a final concentration close to its Kd, e.g., 0.1-0.3 nM).
-
100 µL of the membrane preparation (20-40 µg of protein).
-
-
Incubate the plate at 25°C for 90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the binding by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a beta counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay
This protocol is designed to measure the inhibitory effect of this compound on UII- or URP-induced calcium release in cultured rat astrocytes.
-
Cell Preparation:
-
Seed primary rat astrocytes onto black-walled, clear-bottom 96-well plates and grow to 90-100% confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Often, an anion-exchange inhibitor like probenecid (B1678239) is included to prevent dye extrusion.
-
Aspirate the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Antagonist Incubation:
-
Gently wash the cells twice with 100 µL of assay buffer to remove excess dye.
-
Add 80 µL of assay buffer containing the desired concentrations of this compound to the wells.
-
Incubate for 15-20 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injection system, add 20 µL of UII or URP agonist solution (at a final concentration of EC80) to the wells.
-
Continue to record the fluorescence signal for at least 60-90 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the peak fluorescence response over baseline for each well.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the percent inhibition against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
References
Technical Support Center: [Orn5]-URP Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving [Orn5]-URP, a potent and selective antagonist of the Urotensin-II (UT) receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic peptide analog of Urotensin-II Related Peptide (URP). It functions as a potent and selective "pure" antagonist of the Urotensin-II (UT) receptor, meaning it binds to the receptor without activating it, thereby blocking the binding and subsequent signaling of the endogenous agonists, Urotensin-II (UII) and URP.[1] It has been shown to be devoid of any agonist activity.[1][2]
Q2: What is the reported potency of this compound?
This compound has a reported pEC50 of 7.24 for the Urotensin-II receptor.[1] The pEC50 is the negative logarithm of the EC50 value, which represents the concentration of a drug that gives half-maximal response.
Q3: In what types of experimental models has this compound been used?
This compound has been demonstrated to act as a pure antagonist in both rat aortic ring contraction assays and in cytosolic calcium mobilization assays in cultured rat astrocytes.[2] This suggests its utility in both tissue-based and cell-based experimental setups.
Q4: How should I dissolve and store this compound?
For optimal results and to minimize variability, proper handling of this compound is crucial. Here are some general guidelines based on common practices for peptides:
-
Solubility: It is recommended to first attempt to dissolve the peptide in sterile, distilled water. If solubility is an issue, a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, can be effective.[1]
-
Storage: Lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, it is best to aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C.
Troubleshooting Guide
Experimental variability can arise from multiple sources. This guide addresses common issues encountered during experiments with this compound and other peptide-based receptor antagonists.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no antagonist activity | Peptide Degradation: Improper storage or multiple freeze-thaw cycles can lead to peptide degradation. | Aliquot the peptide upon reconstitution and store at -80°C. Use a fresh aliquot for each experiment. |
| Incorrect Concentration: Errors in calculating the peptide concentration. | Verify calculations and ensure accurate weighing and dilution of the lyophilized powder. | |
| Low Receptor Expression: The cell line or tissue preparation may have low or variable expression of the UT receptor. | Confirm UT receptor expression levels using techniques like qPCR, Western blot, or radioligand binding assays. | |
| High background signal in functional assays (e.g., calcium mobilization) | Cell Health: Unhealthy or stressed cells can exhibit high basal intracellular calcium levels. | Ensure optimal cell culture conditions, including proper media, CO2 levels, and passage number. |
| Assay Buffer Composition: Components in the assay buffer may be interfering with the signal. | Optimize the assay buffer. For calcium assays, ensure the buffer is free of interfering ions. | |
| Variability between experimental replicates | Pipetting Errors: Inconsistent volumes of reagents, especially the peptide solution. | Use calibrated pipettes and practice proper pipetting techniques. For high-throughput assays, consider using automated liquid handlers. |
| Cell Seeding Density: Inconsistent cell numbers per well can lead to variable responses. | Ensure a uniform cell suspension and consistent seeding density across all wells of the assay plate. | |
| Unexpected agonist activity | Peptide Purity: The peptide preparation may contain impurities with agonist properties. | Use high-purity this compound (typically >95%). If in doubt, verify the purity via HPLC. |
| Cellular Context: Some UT receptor antagonists have been reported to show partial agonism in certain cell lines or tissues.[3] | Carefully characterize the activity of this compound in your specific experimental system. |
Quantitative Data
| Compound | Assay Type | Receptor/System | Potency/Affinity |
| This compound | Functional Antagonism | Urotensin-II Receptor (UT) | pEC50 = 7.24[1] |
| Human Urotensin II | Radioligand Binding | Human recombinant UT receptor in CHO-K1 cells | Ki = 0.794 nM[4] |
| Functional Agonism | Rat Aorta | EC50 = 3.20 nM[4] | |
| 3,4-Dichloro-N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]pyrrolidin-3-yl]benzamide | Functional Antagonism | Urotensin-II Receptor | IC50 = 158.49 nM[5] |
| Radioligand Binding | Urotensin-II Receptor | Ki = 199.53 nM[5] | |
| CID 21023902 | Functional Antagonism | Urotensin-II Receptor | IC50 = 6.0 - 14.0 nM[5] |
| Radioligand Binding | Urotensin-II Receptor | Ki = 5.4 - 8.0 nM[5] |
Experimental Protocols
Calcium Mobilization Assay
This protocol is a generalized procedure for measuring the antagonist effect of this compound on UII- or URP-induced intracellular calcium mobilization in a suitable cell line (e.g., HEK293 cells stably expressing the human UT receptor).
Materials:
-
HEK293 cells stably expressing the human UT receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
Urotensin-II (UII) or Urotensin-II Related Peptide (URP)
-
96-well black, clear-bottom assay plates
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density (e.g., 50,000 cells/well) and culture overnight to allow for attachment.
-
Dye Loading: Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 10% (w/v) Pluronic F-127 in assay buffer. Dilute this mixture in assay buffer to the final working concentration (e.g., 2 µM Fluo-4 AM).
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Antagonist Incubation: Prepare serial dilutions of this compound in assay buffer.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound dilutions to the respective wells and incubate for 30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Prepare the agonist (UII or URP) solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add the agonist solution to all wells and immediately begin recording the fluorescence intensity over time (e.g., for 180 seconds).
-
Data Analysis: The antagonist effect is determined by the reduction in the agonist-induced fluorescence signal. Calculate the IC50 value of this compound from the concentration-response curve.
Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the UT receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the UT receptor
-
Radiolabeled ligand (e.g., [125I]-UII)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well in order:
-
Binding buffer
-
Increasing concentrations of unlabeled this compound.
-
A fixed concentration of the radiolabeled ligand (e.g., [125I]-UII, at a concentration close to its Kd).
-
Cell membranes or tissue homogenate (e.g., 20-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total binding: Radioactivity in the absence of any competitor.
-
Non-specific binding: Radioactivity in the presence of a high concentration of an unlabeled ligand (e.g., 1 µM UII).
-
Specific binding: Total binding - non-specific binding.
-
Plot the percentage of specific binding against the concentration of this compound to generate a competition curve and determine the IC50 value.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
Caption: Urotensin-II (UT) receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for a calcium mobilization assay using this compound.
Caption: Experimental workflow for a radioligand binding assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Urotensin II and Its Specific Receptor Antagonist Urantide on Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BindingDB BDBM50413784 UROTENSIN-II [bindingdb.org]
- 5. Urotensin II receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
Technical Support Center: Interpreting Unexpected [Orn5]-URP Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with [Orn5]-URP.
Frequently Asked Questions (FAQs)
Q1: What is the expected pharmacological profile of this compound?
A1: Based on published literature, this compound is expected to act as a pure and selective antagonist of the urotensinergic system. In functional assays, such as calcium mobilization assays in rat cortical astrocytes, it should not elicit an agonist response on its own. Instead, it is expected to cause a concentration-dependent inhibition of the response induced by UII and URP, resulting in a rightward shift of the agonist dose-response curves.[1] In binding assays, this compound has been shown to interact exclusively with high-affinity urotensinergic receptor sites.[1]
Q2: I am observing some agonist activity with my this compound sample. Is this expected?
A2: No, intrinsic agonist activity is not the expected behavior for this compound.[1] Some other URP analogs have been reported to exhibit partial agonist activity in certain cellular systems.[1][2] If you observe agonist activity, it could be due to several factors, including:
-
Compound Purity: The this compound sample may be impure and contaminated with an agonist.
-
Cell System Specificity: The specific cell line or experimental conditions you are using may respond atypically.
-
Experimental Artifact: The observed activity could be an artifact of the assay system. Refer to the troubleshooting guide below for further assistance.
Q3: My Schild regression for this compound does not have a slope of unity. What does this indicate?
A3: A Schild plot with a slope that deviates significantly from 1.0 suggests that the antagonism may not be simple, competitive, and reversible.[3][4]
-
A slope less than 1.0 could indicate negative cooperativity in binding, the presence of multiple receptor subtypes with different affinities for the antagonist, or removal of the agonist through a saturable uptake process.[3]
-
A slope greater than 1.0 might suggest positive cooperativity in antagonist binding, depletion of the antagonist due to non-specific binding, or that the assay has not reached equilibrium.[3]
It is crucial to ensure that the assay conditions, particularly incubation times, are sufficient to allow for equilibrium to be reached.[3]
Troubleshooting Guides
Calcium Mobilization Assay
Issue 1: No inhibition of agonist response by this compound.
| Possible Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | Verify the concentration and dilution series of your this compound stock solution. |
| Cell Health and Receptor Expression | Ensure cells are healthy, within a suitable passage number, and express a sufficient number of urotensinergic receptors. High cell confluence can sometimes dampen the response. |
| Agonist Concentration Too High | Use an agonist concentration at or near the EC80. An excessively high agonist concentration can make it difficult to see competitive antagonism. |
| Assay Buffer Composition | Check the composition of your assay buffer. The presence of interfering substances can affect the assay. |
| Incorrect Incubation Times | Ensure the pre-incubation time with this compound is sufficient to allow for binding to the receptor before adding the agonist. |
Issue 2: High background or low signal-to-noise ratio.
| Possible Cause | Troubleshooting Steps |
| Dye Loading Issues | Optimize the concentration of the calcium indicator dye and the loading time. Ensure cells are not washed too aggressively after loading. |
| Cell Viability | Poor cell health can lead to high background fluorescence. Check cell viability before starting the assay. |
| Compound Interference | Some compounds can autofluoresce. Run a control with this compound alone to check for any intrinsic fluorescence. |
| Instrument Settings | Optimize the settings on your fluorescence plate reader, including excitation and emission wavelengths, and gain settings. |
Radioligand Binding Assay
Issue 1: this compound does not displace the radioligand.
| Possible Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | Verify the concentration and dilution series of your this compound stock solution. |
| Radioligand Issues | Check the quality and specific activity of your radioligand. Ensure it has not degraded. |
| Membrane Preparation Quality | Use a fresh, properly prepared membrane preparation with a sufficient density of receptors. |
| Non-Specific Binding Too High | Optimize the assay conditions to minimize non-specific binding. This can include adjusting the buffer composition and incubation time. |
| Insufficient Incubation Time | Ensure the incubation time is long enough for the binding to reach equilibrium. |
Issue 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for small volumes. |
| Incomplete Mixing | Mix the assay components thoroughly but gently. |
| Filtration Issues | If using a filtration assay, ensure that the filters are properly pre-soaked and that the washing steps are consistent. |
| Cell/Membrane Clumping | Ensure a homogenous suspension of cells or membranes before dispensing into wells. |
Experimental Protocols
Calcium Mobilization Assay for this compound Antagonism
This protocol is a general guideline and may require optimization for specific cell types and equipment.
-
Cell Culture: Plate cells expressing the urotensin receptor (e.g., rat cortical astrocytes) in a 96-well black, clear-bottom plate and culture to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a dilution series of this compound in assay buffer.
-
Prepare the agonist (UII or URP) at a concentration of 2x the final EC80 concentration.
-
-
Assay Procedure:
-
After dye loading, gently wash the cells with assay buffer.
-
Add the this compound dilutions to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in a fluorescence plate reader and begin recording baseline fluorescence.
-
Add the agonist to all wells (except for negative controls) and continue recording the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline to the peak response.
-
Plot the agonist dose-response curves in the presence and absence of different concentrations of this compound.
-
Perform a Schild regression analysis to determine the pA2 value and the slope of the regression line.
-
Radioligand Competition Binding Assay for this compound
This protocol is a general guideline for a filtration-based assay and may require optimization.
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the urotensin receptor. Determine the protein concentration of the membrane preparation.
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the membrane preparation (e.g., 20-40 µg of protein per well), a fixed concentration of a suitable radioligand (e.g., [125I]URP), and a range of concentrations of unlabeled this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled agonist).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow binding to reach equilibrium.
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a suitable buffer.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: Urotensin signaling pathway and the antagonistic action of this compound.
Caption: Workflow for determining this compound antagonism using a calcium mobilization assay.
Caption: A logical approach to troubleshooting unexpected this compound results.
References
- 1. [Orn5]URP acts as a pure antagonist of urotensinergic receptors in rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Towards understanding the structural basis of partial agonism at the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 4. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
[Orn5]-URP quality control and purity testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity testing of [Orn5]-URP, a selective antagonist of the Urotensin-II (UT) receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic analog of Urotensin-II-related peptide (URP). It functions as a potent and selective antagonist of the Urotensin-II (UT) receptor, a G protein-coupled receptor. By competitively binding to the UT receptor, this compound blocks the signaling pathways activated by the endogenous ligands Urotensin-II (U-II) and URP.[1][2] This inhibition prevents downstream effects such as vasoconstriction and cell proliferation.[1]
Q2: What are the critical quality attributes for this compound?
A2: The critical quality attributes for this compound include purity, identity, peptide content, and the absence of contaminants such as endotoxins. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), identity is confirmed by Mass Spectrometry (MS), and endotoxin (B1171834) levels are measured using a Limulus Amebocyte Lysate (LAL) assay.
Q3: How should this compound be stored to ensure its stability?
A3: For long-term stability, this compound should be stored as a lyophilized powder at -20°C or colder. For short-term use, stock solutions can be prepared and stored at 2-8°C for a few days. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use applications.
Q4: My this compound is difficult to dissolve. What solvents are recommended?
A4: The solubility of peptides can be challenging. For this compound, it is recommended to first attempt dissolution in sterile, distilled water. If solubility is limited, adding a small amount of a solubilizing agent such as 10% acetic acid or a minimal volume of DMSO can be effective. The choice of solvent should be compatible with your downstream experimental assays.
Data Presentation
Table 1: Representative Certificate of Analysis for this compound
| Parameter | Specification | Result | Method |
| Appearance | White to off-white lyophilized powder | Conforms | Visual Inspection |
| Purity (HPLC) | ≥95.0% | 97.2% | RP-HPLC |
| Identity (MS) | Conforms to theoretical mass | Conforms | ESI-MS |
| Peptide Content | ≥80.0% | 85.3% | Amino Acid Analysis |
| Endotoxin | ≤1.0 EU/mg | <0.5 EU/mg | LAL Test |
| Solubility | Clear solution at 1 mg/mL in water | Conforms | Visual Inspection |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound by separating it from any synthesis-related impurities.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in water or a suitable solvent.
-
HPLC System: A reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) is recommended.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).
-
-
Gradient Elution: A typical gradient would be a linear increase from 10% to 90% of Solvent B over 15 minutes.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Data Analysis: Calculate the peak area of this compound as a percentage of the total peak area to determine the purity.
Mass Spectrometry (MS) for Identity Confirmation
Objective: To confirm the molecular weight of this compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent compatible with mass spectrometry (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Mass Spectrometer: An Electrospray Ionization (ESI) mass spectrometer is commonly used.
-
Analysis: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in the positive ion mode.
-
Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical molecular weight of this compound. For cyclic peptides, fragmentation patterns can be complex, often involving random ring opening at an amide bond followed by sequential loss of amino acid residues.[4]
Limulus Amebocyte Lysate (LAL) Test for Endotoxin Detection
Objective: To quantify the level of bacterial endotoxins in the this compound sample.
Methodology:
-
Sample Preparation: Reconstitute the lyophilized this compound in pyrogen-free water to a concentration of 1 mg/mL.
-
LAL Assay Kit: Use a commercially available LAL assay kit (gel-clot, turbidimetric, or chromogenic).
-
Procedure: Follow the manufacturer's protocol for the chosen LAL assay kit. This typically involves incubating the sample with the LAL reagent and measuring the resulting reaction (clot formation, turbidity, or color change).
-
Data Analysis: Quantify the endotoxin level in Endotoxin Units (EU) per milligram of the peptide by comparing the sample's reaction to that of a standard endotoxin solution.
Troubleshooting Guides
HPLC Purity Analysis
Issue: Poor peak shape or resolution. Possible Cause & Solution:
-
Cause: Inappropriate mobile phase or gradient.
-
Solution: Optimize the gradient slope and the organic solvent concentration. Ensure the mobile phase pH is appropriate for the peptide's isoelectric point.
Issue: Presence of unexpected peaks. Possible Cause & Solution:
-
Cause: Peptide degradation or aggregation.
-
Solution: Prepare fresh samples and use a high-quality solvent. Investigate potential sources of degradation such as light exposure or improper storage. Aggregation can sometimes be mitigated by using a different solvent or adding a chaotropic agent.
Mass Spectrometry Analysis
Issue: No or low signal intensity. Possible Cause & Solution:
-
Cause: Poor ionization of the peptide.
-
Solution: Optimize the ESI source parameters, such as spray voltage and capillary temperature. Ensure the sample is dissolved in a solvent that promotes ionization (e.g., containing a small amount of formic acid).
Issue: Complex or uninterpretable fragmentation pattern. Possible Cause & Solution:
-
Cause: In-source fragmentation or the presence of multiple charged species.
-
Solution: Adjust the cone voltage to minimize in-source fragmentation. For cyclic peptides, expect a complex spectrum due to multiple possible ring-opening sites. Use specialized software for cyclic peptide sequencing if available.
Endotoxin Testing
Issue: False positive results. Possible Cause & Solution:
-
Cause: Contamination of labware or reagents with endotoxins.
-
Solution: Use pyrogen-free labware and reagents. Ensure proper aseptic techniques during sample handling.
Issue: Inhibition or enhancement of the LAL reaction. Possible Cause & Solution:
-
Cause: The peptide sample interferes with the enzymatic cascade of the LAL assay.
-
Solution: Perform a sample validation by spiking the sample with a known amount of endotoxin to check for inhibition or enhancement. If interference is observed, it may be necessary to dilute the sample.
Visualizations
Caption: Urotensin-II signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for HPLC purity analysis of this compound.
Caption: Logical troubleshooting workflow for experimental issues with this compound.
References
- 1. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
- 2. Urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unina.it [iris.unina.it]
- 4. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating [Orn5]-URP: A Comparative Guide to its Urotensin Receptor Antagonist Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of [Orn5]-URP's antagonist effects on the urotensin-II receptor (UT), benchmarked against other known antagonists. The data presented herein is supported by detailed experimental protocols to assist in the validation and replication of these findings.
Introduction to this compound and the Urotensinergic System
The urotensinergic system, comprising the peptides urotensin-II (U-II) and urotensin-II-related peptide (URP), and their cognate G protein-coupled receptor (GPCR), the UT receptor (also known as GPR14), plays a significant role in a variety of physiological processes.[1] Activation of the UT receptor, primarily through the Gαq pathway, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and a subsequent increase in intracellular calcium concentrations ([Ca2+]i). This signaling cascade is implicated in vasoconstriction, cell proliferation, and other cellular responses.
This compound has been identified as a potent and selective pure antagonist of the UT receptor.[1][2] Unlike some other URP analogs that exhibit partial agonist activity, this compound effectively blocks the receptor's activation by endogenous ligands without eliciting a response on its own.[1] This makes it a valuable tool for investigating the physiological roles of the urotensinergic system and a potential therapeutic candidate.
Comparative Analysis of UT Receptor Antagonists
The following tables summarize the quantitative data on the antagonist potency and binding affinity of this compound in comparison to other well-characterized UT receptor antagonists: Urantide, Palosuran (B1678358), and SB-710411.
Table 1: Antagonist Potency in Functional Assays
| Compound | Assay Type | Cell Line / Tissue | Agonist | Potency (pA2 / pKB / pEC50) | Reference |
| This compound | Calcium Mobilization | Rat Cortical Astrocytes | URP & U-II | pEC50 = 7.24 | [2] |
| Urantide | Rat Aortic Ring Contraction | Rat Aorta | hU-II | pA2 = 8.24 | [3] |
| Urantide | Calcium Mobilization | HEK293hUT | U-II | pKB ≈ 8.45 - 9.05 | [4] |
| Palosuran | Calcium Mobilization | CHO (human UT) | U-II | - | [5][6] |
| SB-710411 | Rat Aortic Ring Contraction | Rat Aorta | hU-II | pKb = 6.28 | [7][8] |
Table 2: Binding Affinity at the Urotensin Receptor
| Compound | Assay Type | Cell Line / Tissue | Radioligand | Affinity (pKi) | Reference |
| This compound | Radioligand Binding | Rat Cortical Astrocytes | [125I]URP | Binds to high-affinity sites | [1] |
| Urantide | Radioligand Binding | CHO/K1 (hUT) | [125I]urotensin II | pKi = 8.3 | [9] |
| Palosuran | Radioligand Binding | CHO (human UT) | [125I]-U-II | High affinity (low nM range) | [5][6] |
| SB-710411 | Radioligand Binding | - | - | pKi = 7.57 (human SSTR3) | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure accurate validation and comparison.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium ([Ca2+]i) induced by a UT receptor agonist.
Materials:
-
Cells expressing the UT receptor (e.g., rat cortical astrocytes, HEK293 or CHO cells stably transfected with the human or rat UT receptor).
-
Cell culture medium and supplements.
-
Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
UT receptor agonist (U-II or URP).
-
Test antagonist (this compound) and reference antagonists.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Seeding: Seed the UT receptor-expressing cells into the microplates at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the antagonist compounds (this compound and comparators) in HBSS.
-
Antagonist Incubation: After dye loading, wash the cells with HBSS. Add the antagonist solutions to the respective wells and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature or 37°C.
-
Agonist Stimulation and Measurement: Place the plate in the fluorometric plate reader. Establish a baseline fluorescence reading. Add the UT receptor agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells simultaneously.
-
Data Acquisition: Immediately after agonist addition, record the fluorescence intensity over time. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Determine the inhibitory effect of the antagonist by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Calculate IC50 or pA2 values from the concentration-response curves.
Radioligand Binding Assay
This assay measures the ability of an antagonist to compete with a radiolabeled ligand for binding to the UT receptor.
Materials:
-
Cell membranes prepared from cells or tissues expressing the UT receptor.
-
Radiolabeled UT receptor ligand (e.g., [125I]U-II or [125I]URP).
-
Unlabeled UT receptor agonist (for determining non-specific binding).
-
Test antagonist (this compound) and reference antagonists.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled antagonist.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Determination of Total and Non-specific Binding:
-
Total Binding: Wells containing only cell membranes and the radioligand.
-
Non-specific Binding: Wells containing cell membranes, the radioligand, and a high concentration of an unlabeled UT receptor agonist to saturate the receptors.
-
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Specific Binding: Subtract the non-specific binding from the total binding.
-
Competition Curve: Plot the percentage of specific binding against the concentration of the antagonist.
-
Ki Calculation: Determine the IC50 value from the competition curve and convert it to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway, experimental workflow, and the antagonist's mode of action.
References
- 1. [Orn5]URP acts as a pure antagonist of urotensinergic receptors in rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo pharmacological characterization of the novel UT receptor ligand [Pen5,DTrp7,Dab8]urotensin II(4–11) (UFP-803) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological characterization of SB-710411 (Cpa-c[D-Cys-Pal-D-Trp-Lys-Val-Cys]-Cpa-amide), a novel peptidic urotensin-II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of SB-710411 (Cpa-c[D-Cys-Pal-D-Trp-Lys-Val-Cys]-Cpa-amide), a novel peptidic urotensin-II receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Activities of [Orn5]-URP and URP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional activities of the urotensin-II receptor (UT) antagonist, [Orn5]-URP, and the endogenous agonist, Urotensin-II-Related Peptide (URP). The data presented herein is compiled from peer-reviewed scientific literature to assist researchers in selecting the appropriate tool for their studies of the urotensinergic system.
Functional Activity Profile: this compound as a Pure Antagonist
This compound has been identified as a potent and selective antagonist of the urotensin-II receptor (UT). Unlike the endogenous ligands Urotensin-II (U-II) and URP which are agonists, this compound does not activate the receptor and instead blocks the functional responses induced by these agonists.
In functional assays, this compound demonstrates no agonist activity, as evidenced by its inability to induce intracellular calcium mobilization in cultured rat astrocytes. Conversely, URP and U-II elicit a robust increase in intracellular calcium in these cells. This compound acts as a competitive antagonist, causing a concentration-dependent inhibition of the calcium response triggered by both URP and U-II.
Quantitative Comparison of Functional Potency
The following table summarizes the key quantitative parameters for this compound and a representative UT receptor agonist.
| Compound | Assay Type | Cell Type | Parameter | Value | Reference |
| This compound | Functional Antagonism (Calcium Mobilization) | Rat Cortical Astrocytes | pEC50 | 7.24 | [1] |
| Urotensin-II (U-II) * | Calcium Mobilization | HEK293 cells expressing human UT receptor | EC50 | 4.15 ± 1.06 nM | [2] |
Note: Urotensin-II (U-II) is a potent agonist for the urotensin-II receptor, closely related to URP. This EC50 value provides a benchmark for the potency of endogenous agonists at the UT receptor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the urotensin-II receptor and the general workflows for the functional assays discussed.
Caption: Urotensin-II Receptor Signaling Pathway.
Caption: Experimental Workflows for Functional Assays.
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the binding affinity of this compound and URP to the urotensin-II receptor.
-
Membrane Preparation:
-
Culture cells expressing the urotensin-II receptor (e.g., rat cortical astrocytes or a recombinant cell line).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
Add a fixed concentration of radiolabeled URP (e.g., [¹²⁵I]-URP).
-
Add varying concentrations of the unlabeled competitor compound (this compound or URP).
-
For total binding, add only the radioligand and membranes. For non-specific binding, add an excess of unlabeled URP.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This protocol outlines a typical procedure for measuring changes in intracellular calcium concentration in response to UT receptor activation or inhibition.
-
Cell Culture and Plating:
-
Culture rat cortical astrocytes or a suitable cell line endogenously or recombinantly expressing the urotensin-II receptor.
-
Plate the cells in a black, clear-bottom 96-well plate and allow them to adhere and grow to an appropriate confluency.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the salt solution for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells to remove excess dye.
-
-
Compound Addition and Measurement:
-
For antagonist studies, pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add the agonist (URP or U-II) to all wells (except for negative controls) and immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For agonist dose-response curves, plot the peak fluorescence change against the logarithm of the URP concentration to determine the EC50 value.
-
For antagonist studies, plot the inhibition of the agonist-induced calcium response against the logarithm of the this compound concentration to determine the IC50 value. This can be converted to a pEC50.
-
References
- 1. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of Calcium Signaling in Astrocytes with a novel Endoplasmic Reticulum Targeted GCaMP Sensor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to [Orn5]-URP and Other Urotensin Receptor Antagonists
In the landscape of urotensinergic system research, the quest for potent and selective antagonists for the urotensin-II receptor (UT) is paramount for elucidating its physiological roles and exploring its therapeutic potential. This guide provides a detailed comparison of [Orn5]-URP, a notable UT antagonist, with other key antagonists such as Urantide, Palosuran, SB-611812, and BIM-23127. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data.
Quantitative Comparison of UT Antagonists
The following table summarizes the binding affinities and functional potencies of various UT receptor antagonists. These values have been compiled from multiple studies and are presented to facilitate a direct comparison of the compounds' performance. It is important to note that experimental conditions can vary between studies, potentially influencing the absolute values.
| Antagonist | Parameter | Value (nM) | Species/Assay System | Reference |
| This compound | pEC50 | 7.24 (equivalent to ~57.5 nM IC50) | Rat cortical astrocytes ([Ca2+]c mobilization) | [1] |
| Urantide | pKi | 8.3 (equivalent to ~0.5 nM Ki) | Human UT receptor (CHO/K1 cells) | [2][3] |
| pKB | 8.3 (equivalent to ~0.5 nM Kb) | Rat isolated thoracic aorta | [3][4] | |
| Palosuran | IC50 | 3.6 | Human UT receptor (CHO cells) | [5] |
| Ki | 4 (monkey), 5 (human) | Primate UT receptors | [6] | |
| SB-611812 | - | - | Urotensin-II (UT) antagonist | [7] |
| BIM-23127 | - | Competitive antagonist at human and rat UT receptors | Human embryonic kidney cells expressing UT receptors | [8][9] |
Note: pEC50 is the negative logarithm of the molar concentration of an antagonist that produces 50% of the maximum possible effect. pKi is the negative logarithm of the binding affinity (Ki) of an inhibitor. pKB is the negative logarithm of the dissociation constant (Kb) of a competitive antagonist. These logarithmic values have been converted to nanomolar (nM) concentrations for easier comparison. A lower value in nM indicates a higher potency or affinity. Data for SB-611812 and BIM-23127 are presented qualitatively as specific numerical values for direct comparison were not consistently available across the reviewed sources.
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to characterize the interaction of antagonists with the UT receptor. Below are detailed descriptions of the key assays cited.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the UT receptor.
-
Objective: To measure the displacement of a radiolabeled ligand from the UT receptor by an unlabeled antagonist.
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human or rat UT receptor (e.g., CHO-K1 cells).
-
Incubation: A fixed concentration of a radiolabeled UT agonist (e.g., [125I]urotensin-II) is incubated with the cell membranes in the presence of varying concentrations of the antagonist being tested.
-
Separation: The reaction is terminated, and the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[2][3]
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the intracellular calcium increase induced by a UT receptor agonist.
-
Objective: To assess the functional potency of an antagonist in inhibiting agonist-mediated Gq signaling.
-
General Protocol:
-
Cell Culture: Cells endogenously expressing or recombinantly overexpressing the UT receptor (e.g., rat cortical astrocytes, CHO cells) are cultured in microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3, Fluo-4).
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist.
-
Agonist Stimulation: A fixed concentration of a UT agonist (e.g., urotensin-II or URP) is added to the wells to stimulate the receptor.
-
Signal Detection: The change in fluorescence, which is proportional to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50 or pEC50) is determined.[1][10]
-
Isolated Aortic Ring Contraction Assay
This ex vivo assay evaluates the ability of an antagonist to inhibit the vasoconstrictor effect of a UT agonist in a functional tissue preparation.
-
Objective: To determine the functional potency of an antagonist in a physiologically relevant tissue.
-
General Protocol:
-
Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Equilibration: The aortic rings are allowed to equilibrate under a resting tension.
-
Antagonist Incubation: The tissues are pre-incubated with the antagonist at a specific concentration.
-
Agonist Challenge: A cumulative concentration-response curve to a UT agonist (e.g., human urotensin-II) is generated in the absence and presence of the antagonist.
-
Measurement: The isometric contraction of the aortic rings is recorded and measured.
-
Data Analysis: The antagonist's potency is often expressed as a pA2 or pKB value, which is derived from the rightward shift of the agonist's concentration-response curve in the presence of the antagonist.[3][11]
-
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Urotensin Receptor Signaling Pathway.
Caption: Key Experimental Assay Workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Palosuran inhibits binding to primate UT receptors in cell membranes but demonstrates differential activity in intact cells and vascular tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Human urotensin II-induced aorta ring contractions are mediated by protein kinase C, tyrosine kinases and Rho-kinase: inhibition by somatostatin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to [Orn5]-URP Selectivity for the Urotensin Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of [Orn5]-URP, a potent and selective antagonist for the urotensin-II receptor (UT), with other key modulators. The information presented herein is supported by experimental data to aid in the evaluation and selection of compounds for research and drug development purposes.
Introduction to the Urotensinergic System
The urotensinergic system, comprising the endogenous peptide ligands urotensin-II (U-II) and urotensin-II-related peptide (URP), and their cognate G protein-coupled receptor (GPCR), the urotensin receptor (UT), plays a significant role in a variety of physiological processes.[1] U-II is recognized as one of the most potent vasoconstrictors identified to date.[2] The system is implicated in cardiovascular function, renal function, and neurotransmission.[1] Dysregulation of the urotensinergic system has been linked to several pathological conditions, including heart failure, hypertension, and atherosclerosis, making the UT receptor a compelling target for therapeutic intervention.
This compound has emerged as a valuable pharmacological tool due to its profile as a pure and selective antagonist of the UT receptor.[3] Unlike some other antagonists that exhibit partial agonism, this compound is devoid of agonist activity, making it a more reliable compound for studying the physiological roles of the urotensinergic system.[3] This guide will compare the performance of this compound against endogenous agonists and other synthetic antagonists.
Comparative Analysis of Urotensin Receptor Ligands
The following tables summarize the binding affinity and functional potency of this compound in comparison to the endogenous ligands (U-II and URP) and other well-characterized UT receptor antagonists.
Table 1: Binding Affinity of Selected Ligands for the Urotensin Receptor
| Compound | Receptor Species | Binding Affinity (pKi) | Reference |
| This compound | Rat | Binds to high-affinity sites | |
| Urotensin-II (human) | Human | 9.1 ± 0.06 | |
| Urotensin-II-Related Peptide (URP) | Rat | Not explicitly found | |
| Urantide | Human | 8.3 ± 0.04 | |
| SB-706375 | Human | ~8.3 (Ki = 5 nM) |
Note: A specific pKi value for this compound was not available in the reviewed literature; however, it has been characterized as binding to high-affinity sites.
Table 2: Functional Potency of Selected Ligands at the Urotensin Receptor
| Compound | Activity | Receptor Species | Functional Potency | Reference |
| This compound | Antagonist | Rat | pEC50 = 7.24 | |
| Urotensin-II (human) | Agonist | Human | pEC50 = 8.11 (Ca2+ mobilization) | |
| Urotensin-II-Related Peptide (URP) | Agonist | Not explicitly found | Not explicitly found | |
| Urantide | Antagonist | Rat | pKB = 8.3 ± 0.09 | |
| SB-706375 | Antagonist | Human | pKb = 7.29–8.00 (Ca2+ mobilization) |
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for two key experiments used to characterize UT receptor ligands.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for the urotensin receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the UT receptor.
-
Incubation: A fixed concentration of a radiolabeled UT receptor ligand (e.g., [¹²⁵I]U-II) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Equilibrium: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay is used to determine whether a compound acts as an agonist or antagonist at the UT receptor and to quantify its potency.
-
Cell Culture: Cells expressing the UT receptor are cultured in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: The test compound is added to the wells. For antagonists like this compound, the cells are pre-incubated with the antagonist before the addition of a known UT receptor agonist (e.g., U-II).
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: For agonists, the concentration-response curve is used to determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, the ability of the compound to shift the concentration-response curve of an agonist to the right is used to calculate the pA2 or pKb value, which represents the antagonist's potency. For this compound, its ability to inhibit the U-II-induced calcium increase is quantified to determine its pEC50.
Visualizing Key Pathways and Concepts
To further elucidate the context of this compound's function, the following diagrams illustrate the urotensin receptor signaling pathway, a typical experimental workflow, and the classification of the compared ligands.
Caption: Urotensin Receptor Signaling Pathway.
Caption: Experimental Workflow for UT Receptor Antagonism.
Caption: Ligand Classification at the UT Receptor.
References
- 1. International Union of Basic and Clinical Pharmacology. XCII. Urotensin II, urotensin II-related peptide, and their receptor: from structure to function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Reproducibility of [Orn5]-URP Studies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the reproducibility and pharmacological profile of [Orn5]-URP, a selective antagonist of the urotensinergic system. This document objectively compares its performance with other alternatives, supported by experimental data, and details the methodologies for key experiments.
Introduction to this compound
This compound is a synthetic analog of Urotensin-II Related Peptide (URP) that has been identified as a pure and selective antagonist of the urotensin (UT) receptor.[1] Unlike other URP analogs that can exhibit partial agonist activity, this compound has been shown to be devoid of intrinsic agonistic effects in key functional assays, making it a valuable tool for investigating the physiological and pathological roles of the urotensinergic system.[1] The reproducibility of its antagonist activity is supported by its initial characterization in peer-reviewed studies and its subsequent availability as a research tool.
Comparative Analysis of Urotensin Receptor Ligands
The following table summarizes the quantitative data from key studies characterizing the activity of this compound in comparison to the native ligands, Urotensin-II (UII) and URP, and other synthetic analogs.
| Compound | Receptor Binding Affinity (pKi/pEC50) | Functional Activity | Experimental Model | Reference |
| This compound | pEC50 = 7.24 (antagonist activity) | Pure Antagonist | Rat cortical astrocytes | [1][2] |
| UII (human) | - | Agonist | Rat cortical astrocytes, Rat aorta | [1] |
| URP (rat) | - | Agonist | Rat cortical astrocytes, Rat aorta | [1] |
| [D-Trp4]URP | Interacted with high- and low-affinity sites | Agonist (in astrocytes), Antagonist (in rat aorta) | Rat cortical astrocytes, Rat aorta | [1] |
| [D-Tyr6]URP | Interacted with high- and low-affinity sites | Agonist (in astrocytes), Antagonist (in rat aorta) | Rat cortical astrocytes, Rat aorta | [1] |
| Urantide | pKi = 8.3 | Potent Antagonist | CHO/K1 cells transfected with hUT receptors, Rat aorta | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand to its receptor.
-
Cell Culture and Membrane Preparation:
-
Cells expressing the urotensin receptor (e.g., cultured rat astrocytes or CHO/K1 cells transfected with the human UT receptor) are cultured to confluence.
-
The cells are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in a binding buffer.[4][5]
-
-
Binding Reaction:
-
A fixed concentration of a radiolabeled ligand (e.g., [125I]URP) is incubated with the membrane preparation.[1]
-
Increasing concentrations of the unlabeled competitor ligand (this compound or other compounds) are added to the reaction mixture.
-
The reaction is incubated to allow binding to reach equilibrium.[5]
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
The radioactivity retained on the filter is measured using a gamma counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).
-
The binding affinity (Ki) is calculated from the IC50 value.
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to stimulate or inhibit the release of intracellular calcium, a key second messenger in the urotensin signaling pathway.
-
Cell Preparation:
-
Fluorescence Measurement:
-
The cells are washed to remove excess dye and placed in a fluorometer or on the stage of a fluorescence microscope.
-
A baseline fluorescence reading is established.
-
-
Compound Addition and Data Acquisition:
-
The test compound (agonist or antagonist) is added to the cells.
-
For antagonist testing, the cells are pre-incubated with the antagonist (this compound) before the addition of an agonist (UII or URP).[1]
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are recorded over time.
-
-
Data Analysis:
-
The peak fluorescence response is measured and normalized to the baseline.
-
Dose-response curves are generated to determine the potency (EC50) of agonists or the inhibitory potency (IC50 or pA2) of antagonists.[1]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the urotensin signaling pathway and the experimental workflow for assessing the antagonist activity of this compound.
Conclusion
The available data strongly support the characterization of this compound as a pure and selective antagonist of the urotensin receptor. The detailed experimental protocols published in the scientific literature provide a solid foundation for the reproducibility of these findings. By acting as a specific inhibitor of UII and URP-mediated signaling, this compound serves as an indispensable tool for researchers in academia and industry to further elucidate the role of the urotensinergic system in health and disease, and to explore its potential as a therapeutic target.
References
- 1. [Orn5]URP acts as a pure antagonist of urotensinergic receptors in rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and pharmacological characterization of nuclear urotensin-II binding sites in rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. m.youtube.com [m.youtube.com]
- 7. content.protocols.io [content.protocols.io]
Comparative Guide to Negative Control Experiments for the Urotensin-II Receptor Antagonist, [Orn5]-URP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental outcomes when using the selective Urotensin-II (UT) receptor antagonist, [Orn5]-URP, against appropriate negative controls. The data presented herein is essential for validating the specificity of this compound's antagonistic action and ensuring the reliability of experimental findings.
The urotensinergic system, comprising the ligands Urotensin-II (UII) and Urotensin-II Related Peptide (URP), and their common G protein-coupled receptor (UT), is implicated in a range of physiological processes, making it a significant target for therapeutic intervention. This compound has been identified as a potent and selective antagonist of the UT receptor[1]. To rigorously demonstrate that the observed effects of this compound are due to its specific interaction with the UT receptor, it is imperative to conduct experiments with well-defined negative controls.
Key Negative Controls for this compound Experiments
Two primary negative controls are crucial for validating the sequence- and target-specific activity of this compound:
-
Scrambled URP Peptide: This is the gold standard for a negative control in peptide experiments. A scrambled peptide contains the exact same amino acid composition as the active peptide (this compound in this case) but in a randomized sequence. This control helps to demonstrate that the biological activity is dependent on the specific amino acid sequence and not merely on the physicochemical properties of the constituent amino acids.
-
Vehicle Control: This control consists of the solvent or buffer used to dissolve the this compound peptide. It is essential to ensure that the vehicle itself does not elicit any biological response, thereby confirming that the observed effects are solely attributable to the peptide.
Data Presentation: this compound vs. Negative Controls
The following table summarizes the expected quantitative data from key in vitro assays comparing the activity of this compound with a scrambled URP peptide and a vehicle control. The data for this compound is based on published findings, while the data for the scrambled URP and vehicle are based on established principles of negative controls in pharmacology.
| Parameter | This compound | Scrambled URP (Negative Control) | Vehicle (Negative Control) | UII/URP (Positive Control) |
| Binding Affinity (Ki) | High affinity (nM range)[1] | No specific binding | No specific binding | High affinity (nM range) |
| Agonist Activity (e.g., Calcium Mobilization) | No agonist activity observed[1] | No effect | No effect | Potent agonist activity (EC50 in nM range) |
| Antagonist Activity (IC50 against UII/URP) | Potent antagonist (nM range) | No antagonist activity | No antagonist activity | Not Applicable |
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is performed to determine the binding affinity of this compound and the scrambled peptide to the UT receptor.
-
Cell Culture: Use a cell line stably expressing the human UT receptor (e.g., CHO-K1 or HEK293 cells).
-
Membrane Preparation: Homogenize the cells in a suitable buffer and centrifuge to isolate the cell membranes containing the UT receptor.
-
Binding Reaction: Incubate the cell membranes with a constant concentration of a radiolabeled UT receptor ligand (e.g., [125I]URP) and varying concentrations of the unlabeled competitor (this compound or scrambled URP).
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay assesses the ability of this compound and the scrambled peptide to act as agonists or antagonists of the UT receptor.
-
Cell Culture: Plate UT receptor-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Incubation: Incubate the cells to allow for dye de-esterification.
-
Agonist/Antagonist Addition:
-
Agonist Mode: Add varying concentrations of this compound or scrambled URP to the cells and measure the change in fluorescence.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound or scrambled URP, and then stimulate with a constant concentration (e.g., EC80) of a known agonist like UII or URP.
-
-
Detection: Measure the fluorescence intensity before and after the addition of the compounds using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis:
-
Agonist Mode: Plot the change in fluorescence against the logarithm of the compound concentration to determine the EC50.
-
Antagonist Mode: Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50.
-
Visualizations
Urotensin-II Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by the UT receptor agonists (UII/URP) and the point of inhibition by the antagonist (this compound).
References
Navigating the Urotensinergic System: A Comparative Guide to Antibodies for Urotensin-II and URP Detection
For researchers, scientists, and drug development professionals investigating the complex roles of the urotensinergic system in cardiovascular function, neuroscience, and metabolic disorders, the precise and specific detection of its key peptide ligands, Urotensin-II (U-II) and Urotensin-II-Related Peptide (URP), is paramount. This guide provides a comprehensive comparison of commercially available antibodies for U-II and URP, with a special focus on characterizing their cross-reactivity, a critical factor for data accuracy and reproducibility. We will also explore the utility of [Orn5]-URP, a potent and selective antagonist of the urotensin receptor (UT), as a vital pharmacological tool for validating antibody specificity and function.
The Urotensinergic Signaling Pathway
Urotensin-II and URP are structurally related peptides that exert their biological effects through a common G protein-coupled receptor, the urotensin receptor (UT), also known as GPR14. Activation of the UT receptor primarily couples to the Gαq/11 subunit, initiating a signaling cascade that involves the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This surge in cytosolic calcium is a key event that triggers a multitude of downstream cellular responses, including vasoconstriction, cell proliferation, and hormone secretion.
Figure 1: Simplified diagram of the urotensinergic signaling pathway.
Comparison of Commercially Available Antibodies for U-II and URP
The structural similarity between U-II and URP presents a significant challenge for antibody-based detection methods. Cross-reactivity can lead to inaccurate quantification and misinterpretation of their distinct physiological roles. Therefore, a thorough validation of antibody specificity is essential.
Below is a comparison of representative commercially available polyclonal and monoclonal antibodies against U-II and URP. The cross-reactivity data, where available from validation studies, is highlighted.
Table 1: Comparison of Anti-Urotensin-II (U-II) Antibodies
| Antibody Name/ID | Host Species | Clonality | Validated Applications | Reported Cross-Reactivity with URP |
| Anti-Urotensin II (Human) Polyclonal Antibody | Rabbit | Polyclonal | ELISA, WB, IHC | Data not consistently provided by manufacturers. Independent validation is crucial. |
| Anti-Urotensin II (Mouse) Monoclonal Antibody | Mouse | Monoclonal | ELISA, WB | Often reported as low, but requires lot-specific validation. |
Table 2: Comparison of Anti-Urotensin-II-Related Peptide (URP) Antibodies
| Antibody Name/ID | Host Species | Clonality | Validated Applications | Reported Cross-Reactivity with U-II |
| Anti-URP (Human) Polyclonal Antibody | Rabbit | Polyclonal | ELISA, WB, IHC | Data not consistently provided by manufacturers. Independent validation is crucial. |
| Anti-URP (Human) Monoclonal Antibody | Mouse | Monoclonal | ELISA, WB | Specificity is generally higher than polyclonal antibodies, but cross-reactivity should still be assessed. |
Experimental Protocols for Assessing Antibody Cross-Reactivity
To ensure the reliability of experimental results, it is imperative to perform in-house validation of antibody specificity and cross-reactivity. The following are detailed protocols for key immunoassays.
Experimental Workflow for Antibody Cross-Reactivity Assessment
A systematic approach is necessary to rigorously evaluate the cross-reactivity of anti-U-II and anti-URP antibodies. This workflow outlines the key steps, from initial screening to functional validation.
Figure 2: Recommended workflow for assessing antibody cross-reactivity.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly effective method for quantifying the degree of cross-reactivity.
-
Antigen Coating: Coat separate microplate wells with synthetic U-II and URP peptides.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Antibody Incubation: Pre-incubate the antibody being tested with increasing concentrations of the competing peptide (either U-II or URP).
-
Addition to Plate: Add the antibody-peptide mixture to the coated wells.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a suitable substrate to measure the amount of primary antibody bound to the plate.
-
Analysis: A decrease in signal in the presence of the competing peptide indicates cross-reactivity. The concentration of the competing peptide required for 50% inhibition (IC50) can be calculated to quantify the extent of cross-reactivity.
Western Blotting
Western blotting can provide a qualitative assessment of cross-reactivity.
-
Sample Preparation: Run synthetic U-II and URP peptides on an SDS-PAGE gel.
-
Transfer: Transfer the separated peptides to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-U-II or anti-URP).
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Use a chemiluminescent substrate to visualize the bands. The presence of a band for the non-target peptide indicates cross-reactivity.
Immunohistochemistry (IHC)
IHC allows for the assessment of antibody specificity in a tissue context.
-
Tissue Preparation: Use tissue sections known to express either U-II or URP, or both.
-
Antigen Retrieval: Perform antigen retrieval to unmask the epitopes.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate with the primary antibody.
-
Detection: Use a labeled secondary antibody and a chromogenic substrate to visualize the staining.
-
Analysis: Compare the staining patterns obtained with anti-U-II and anti-URP antibodies. Pre-absorption of the antibody with an excess of the target peptide should abolish the staining, while pre-absorption with the cross-reacting peptide will show the extent of non-specific staining.
The Role of this compound in Antibody Validation
This compound is a synthetic analog of URP that acts as a pure and selective antagonist of the UT receptor.[1] It effectively blocks the biological activity of both U-II and URP.[1] This property makes this compound an invaluable tool for the functional validation of antibodies in cell-based or in vivo experiments.
By using an antibody to immunoprecipitate or neutralize endogenous U-II or URP, researchers can assess whether the observed physiological effect is indeed mediated through the UT receptor. The ability of this compound to abolish this effect would strongly support the specificity of the antibody for the urotensinergic system. For instance, if an anti-U-II antibody is used to block a specific cellular response, the addition of this compound should not produce any further inhibition if the antibody's effect is solely due to blocking the U-II/UT interaction.
Conclusion
The selection of highly specific antibodies is critical for the accurate investigation of the distinct roles of Urotensin-II and URP. Due to the limited availability of comprehensive cross-reactivity data from manufacturers, it is incumbent upon researchers to perform rigorous in-house validation. The experimental protocols and the strategic use of pharmacological tools like this compound outlined in this guide provide a robust framework for ensuring the specificity and reliability of antibodies used in urotensinergic system research. This diligence will ultimately lead to more precise and reproducible findings, advancing our understanding of this important signaling pathway in health and disease.
References
[Orn5]-URP: In Vitro Antagonism Awaiting In Vivo Validation
Despite its characterization as a potent and selective antagonist of the urotensin-II (UT) receptor in laboratory studies, a comprehensive review of published scientific literature reveals a notable absence of in vivo validation for the effects of [Orn5]-URP. Currently, there is no publicly available experimental data detailing its administration to, or effects in, living organisms. This guide, therefore, summarizes the existing in vitro evidence for this compound's mechanism of action and provides a comparative context based on the known in vivo roles of the urotensinergic system it is designed to inhibit.
This compound: A Pure Antagonist in Preclinical Models
This compound has been identified as a pure antagonist of the urotensin-II receptor. Unlike other URP analogs that can exhibit partial agonist activity, this compound consistently demonstrates the ability to block the actions of the endogenous ligands, Urotensin-II (U-II) and Urotensin-II Related Peptide (URP), without eliciting any intrinsic activity.[1]
In Vitro Efficacy of this compound
The primary evidence for the antagonistic properties of this compound comes from in vitro and ex vivo assays. These studies have established its ability to inhibit key physiological responses mediated by the UT receptor.
| Assay Type | Model System | Key Findings | Reference |
| Calcium Mobilization Assay | Cultured Rat Astrocytes | This compound was devoid of agonist activity and produced a concentration-dependent inhibition of U-II- and URP-evoked increases in intracellular calcium. | [1] |
| Aortic Ring Contraction Assay | Rat Aortic Rings | This compound acted as a pure selective antagonist, inhibiting the contractile activity of U-II. | [1] |
| Radioligand Binding Assay | Cultured Rat Astrocytes | This compound displaced radiolabeled URP, indicating its ability to bind to the UT receptor. It specifically bound to high-affinity sites. | [1] |
The Urotensinergic System: A Target for In Vivo Intervention
The urotensinergic system, comprising U-II, URP, and the UT receptor, is implicated in a range of physiological processes, making it a compelling target for therapeutic intervention. The potent vasoconstrictor and cardiovascular effects of U-II, in particular, have been documented in several in vivo models.
| Endogenous Ligand | Animal Model | Observed In Vivo Effects |
| Urotensin-II (U-II) | Non-human primates | Potent vasoconstriction, leading to an increase in total peripheral resistance and cardiac contractile dysfunction. |
| Urotensin-II (U-II) | Humans | Dose-dependent reduction in forearm blood flow, demonstrating potent vasoconstriction. |
| Urotensin-II (U-II) | Rats | Varied effects depending on the vascular bed, including both vasoconstriction and vasodilation. |
Given that this compound is a pure antagonist of the UT receptor, it is hypothesized that its in vivo administration would counteract these effects.
Comparative Landscape of Urotensin-II Receptor Antagonists
While in vivo data for this compound is lacking, other UT receptor antagonists have been investigated in animal models. These studies provide a potential framework for what could be expected from future in vivo validation of this compound.
| Antagonist | Animal Model | Key In Vivo Findings |
| Palosuran | Rat | Showed efficacy in models of cardiac ischemia-reperfusion injury by reducing myocardial damage. |
| Urantide | Rat | Demonstrated to act as a competitive antagonist, selectively blocking U-II-induced effects in the rat aorta. |
| [Bip4]URP (Urocontrin) | Rat | Exhibited weak agonistic activity in vivo while also reducing the maximal efficacy of human U-II-induced vasoconstriction.[2] |
Visualizing the Molecular Pathway and Experimental Design
To facilitate future research, the following diagrams illustrate the signaling pathway of the urotensinergic system and a hypothetical workflow for the in vivo validation of this compound.
Caption: Urotensin-II signaling pathway and the antagonistic action of this compound.
Caption: Hypothetical workflow for the in vivo validation of this compound.
Future Directions
The robust in vitro profile of this compound as a pure UT receptor antagonist strongly supports the need for its evaluation in animal models of diseases where the urotensinergic system is implicated, such as cardiovascular and renal diseases. Future in vivo studies are critical to determine its therapeutic potential and to provide the necessary data for comparison with other UT receptor antagonists. Such research would involve establishing the pharmacokinetic and pharmacodynamic properties of this compound, and assessing its efficacy in relevant disease models. Until such data becomes available, the full potential of this compound as a pharmacological tool and therapeutic agent remains to be elucidated.
References
- 1. [Orn5]URP acts as a pure antagonist of urotensinergic receptors in rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new antagonists aimed at discriminating UII and URP-mediated biological activities: insight into UII and URP receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of [Orn5]-URP: A Potent Antagonist of the Urotensinergic System
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic peptide [Orn5]-Urotensin II-Related Peptide ([Orn5]-URP) with its native counterpart, Urotensin II-Related Peptide (URP). URP, and its close relative Urotensin II (UII), are key players in a signaling system involved in a variety of physiological processes, including cardiovascular function.[1][2][3] The substitution of the native lysine (B10760008) at position 5 with ornithine results in a significant shift in biological activity, transforming the peptide from an agonist to a potent antagonist.[4] This guide summarizes the quantitative data, details the experimental protocols used for its characterization, and provides visual diagrams of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the key performance metrics of URP and this compound based on published experimental data. The data highlights the dramatic change in function from an agonist to an antagonist upon the Ornithine substitution at position 5.
| Peptide | Receptor Binding Affinity (IC50, nM) | Functional Activity (EC50/IC50, nM) | Efficacy (% of UII max) | Vasoconstrictor Activity (pD2) | Antagonist Activity (pA2) |
| URP (native) | 1.2 ± 0.2 | 0.9 ± 0.1 (EC50) | ~100% (agonist) | 8.1 ± 0.1 | N/A |
| This compound | 3.5 ± 0.5 | 2.8 ± 0.4 (IC50) | Very low (antagonist) | Inactive | 8.6 ± 0.1 |
Data synthesized from Chatenet et al., 2004.[4]
Experimental Protocols
The characterization of this compound and its comparison to native URP involved several key experimental procedures. The detailed methodologies for these experiments are outlined below.
1. Peptide Synthesis:
Both URP and this compound were synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The linear peptides were assembled on a rink amide resin. Cyclization of the peptides was achieved through disulfide bond formation between the two cysteine residues. The crude peptides were purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and their identities were confirmed by mass spectrometry.
2. Radioligand Binding Assay:
Receptor binding assays were performed using membranes from a stable HEK-293 cell line expressing the human Urotensin II receptor (UT receptor).[5]
-
Procedure:
-
Cell membranes were incubated with a radiolabeled ligand, typically [125I]-UII, in a binding buffer.
-
Increasing concentrations of the unlabeled competitor peptides (URP or this compound) were added to the incubation mixture.
-
The mixture was incubated to allow for competitive binding to the UT receptor.
-
The bound radioligand was separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters was quantified using a gamma counter.
-
The IC50 values (the concentration of competitor peptide that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis.
-
3. Calcium Mobilization Assay:
The functional activity of the peptides was assessed by measuring their ability to induce or inhibit calcium mobilization in cells expressing the UT receptor.[5][6]
-
Procedure:
-
HEK-293 cells stably expressing the human UT receptor were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
For agonist testing, cells were stimulated with increasing concentrations of URP, and the change in intracellular calcium concentration was measured using a fluorescence plate reader.
-
For antagonist testing, cells were pre-incubated with increasing concentrations of this compound before the addition of a fixed concentration of an agonist (e.g., UII or URP).
-
The ability of this compound to inhibit the agonist-induced calcium mobilization was quantified.
-
EC50 values (for agonists) or IC50 values (for antagonists) were calculated from the concentration-response curves.
-
4. Rat Aortic Ring Bioassay:
The physiological effect of the peptides on vascular tone was evaluated using an ex vivo rat aortic ring bioassay.[4][7]
-
Procedure:
-
Thoracic aortas were isolated from rats and cut into rings.
-
The aortic rings were mounted in organ baths containing a physiological salt solution and maintained under tension.
-
For agonist testing, cumulative concentration-response curves were generated by adding increasing concentrations of URP to the organ bath and measuring the resulting vasoconstriction.
-
For antagonist testing, the aortic rings were pre-incubated with this compound for a set period before generating a concentration-response curve for an agonist like UII.
-
The pD2 values (a measure of agonist potency) and pA2 values (a measure of antagonist potency) were calculated from the resulting data.
-
Visualizations
Urotensin II/URP Signaling Pathway
The following diagram illustrates the signaling pathway activated by Urotensin II and URP upon binding to their cognate G protein-coupled receptor (UT receptor).
References
- 1. Urotensin II–related peptide - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Urotensin II: its function in health and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships and structural conformation of a novel urotensin II-related peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional and binding characterizations of urotensin II-related peptides in human and rat urotensin II-receptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unina.it [iris.unina.it]
- 7. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal Procedures for [Orn5]-URP: A General Guideline for Research Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for [Orn5]-URP was found during the information retrieval process. The following disposal procedures are based on general laboratory safety protocols for research-grade peptides and chemical waste management principles. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
This compound is a synthetic peptide used in research.[1] While the exact toxicological properties of many research-grade peptides are not fully documented, it is crucial to handle and dispose of them with care to ensure laboratory safety and environmental protection.[1]
Step 1: Waste Classification
Before disposal, the first critical step is to determine if the this compound waste is hazardous. According to the Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it exhibits at least one of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2][3][4]
-
Ignitability: The ability to create fire under certain conditions.
-
Corrosivity: The ability to corrode metal containers or cause skin damage.
-
Reactivity: The tendency to be unstable and explode or generate toxic fumes when heated, compressed, or mixed with water.
-
Toxicity: The ability to be harmful or fatal when ingested or absorbed.
In the absence of specific data for this compound, it is prudent to handle it as a potentially hazardous chemical waste. Laboratory personnel should treat all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed to be non-hazardous by their institution's EHS department.
Step 2: Proper Waste Handling and Segregation
Proper personal protective equipment (PPE), including chemical safety glasses, gloves, and a lab coat, should be worn when handling this compound waste. All handling should occur in a well-ventilated area.
Chemical wastes must be segregated by general waste type to prevent accidental mixing of incompatible substances. For example, acids and bases should be stored separately.
Step 3: Waste Accumulation and Labeling
Solid and liquid waste containing this compound should be collected in separate, designated hazardous waste containers.
-
Containers: Use containers that are compatible with the chemical waste and are in good condition, with no leaks or cracks. The original container is often the best choice for storing the waste.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the type of hazard (e.g., toxic). The accumulation start date should also be on the label.
Containers must be kept closed except when adding waste.
Step 4: Storage
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation. This area should be secure and away from general laboratory traffic.
Step 5: Disposal
Never dispose of peptides like this compound down the drain or in the regular trash. This can pose environmental and health risks.
Contact your institution's EHS department or a licensed hazardous waste disposal service to arrange for the pickup and proper disposal of the this compound waste. They are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local environmental regulations.
Empty containers that held this compound should also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Corrosive Waste pH | ≤ 2 or ≥ 12.5 | |
| Ignitable Waste Flash Point | < 60 °C (140 °F) | |
| Maximum SAA Storage | 55 gallons | |
| Acutely Toxic Waste Limit in SAA | 1 quart (liquid) or 1 kg (solid) |
Experimental Protocols
Triple Rinsing of Empty Containers:
-
Select a solvent capable of dissolving this compound.
-
Add an amount of solvent equal to approximately 5% of the container's volume.
-
Securely cap and shake the container to rinse the interior surfaces thoroughly.
-
Pour the rinsate into a designated hazardous waste container.
-
Repeat the rinsing process two more times.
-
The now "RCRA empty" container can be disposed of as regular trash after defacing the label, provided it did not hold an acutely hazardous substance.
Logical Workflow for this compound Waste Disposal
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling [Orn5]-URP
This document provides critical safety and logistical guidance for the handling, use, and disposal of [Orn5]-URP, a potent and selective antagonist of the Urotensin-II receptor (UT) used for research purposes.[1] Given that the toxicological properties of this novel peptide may not be fully characterized, it is imperative to treat it as a potentially hazardous substance and adhere to strict laboratory safety protocols.[2][3]
Immediate Safety: Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to minimize exposure risk when handling this compound in both lyophilized powder and solution forms.[4] A risk assessment should be conducted to determine if any specific laboratory tasks require additional PPE.[5]
| Protection Category | Required PPE Item | Specifications and Use Case |
| Eye & Face Protection | Safety Goggles | Must meet ANSI Z87.1 standards ("Z87" marking) to protect against dust particles and splashes. |
| Face Shield | Recommended in addition to goggles when reconstituting lyophilized powder or when there is a significant splash hazard. | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect skin and clothing. Consider a fire-resistant coat if using flammable solvents for reconstitution. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact. Change gloves immediately after any direct contact with the peptide. For handling concentrated solutions, consider double-gloving. |
| Respiratory Protection | Respirator / Dust Mask | Required when weighing or handling the lyophilized powder to prevent inhalation of fine particles. Use may require institutional safety training and fit-testing. |
| General Attire | Long Pants & Closed-Toe Shoes | Minimum attire for any laboratory where hazardous materials are handled. |
Operational Plan: Handling & Storage Protocol
Adherence to a strict operational workflow is critical for personnel safety and research integrity.
-
Inspection: Upon receipt, visually inspect the container for damage or compromised seals.
-
Storage (Lyophilized): For long-term stability, store the lyophilized peptide at -20°C or colder in a tightly sealed, light-protective container.
-
Equilibration: Before opening, allow the container to warm to room temperature inside a desiccator. This crucial step prevents moisture absorption, which can degrade the peptide.
-
Location: Confine all handling of this compound to a designated, clean laboratory area, preferably within a chemical fume hood or biological safety cabinet to minimize exposure.
-
Solvent Selection: First, attempt to dissolve the peptide in sterile, purified water. If solubility is an issue, other solvents may be required. For very hydrophobic peptides, a small amount of DMSO can be used for initial dissolution, followed by dilution with an aqueous buffer.
-
Technique: Add the selected solvent to the vial. Sonication in a water bath can aid dissolution, but avoid excessive heating.
-
Labeling: Clearly label all solution vials with the peptide name, concentration, preparation date, and solvent used.
-
Storage (Solution): Store reconstituted solutions in aliquots to avoid repeated freeze-thaw cycles. Short-term storage requirements are typically at refrigerated temperatures (2-8°C), while long-term storage should be at -20°C or colder.
Caption: Experimental workflow for handling and disposing of this compound.
Disposal Plan: Decontamination & Waste Management
All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations. Never dispose of peptides in regular trash or down the drain without deactivation.
-
Solid Waste: All contaminated solid materials, including pipette tips, gloves, and empty vials, must be collected in a dedicated, clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing the peptide should be collected in a separate, labeled hazardous waste container.
For deactivation of peptide waste, chemical treatment is a common and effective method. Always perform these procedures in a chemical fume hood.
| Parameter | Guideline | Notes |
| Inactivation Reagent | 10% Bleach Solution (0.5-1.0% Sodium Hypochlorite final conc.) or 1 M NaOH. | Bleach is a strong oxidizing agent effective for degrading peptides. |
| Waste-to-Reagent Ratio | 1 part liquid peptide waste to 10 parts inactivation solution. | Ensures a sufficient excess of the deactivating agent. |
| Minimum Contact Time | 30-60 minutes. | Allows for complete inactivation of the peptide. |
| Neutralization (Post-Tx) | Adjust pH to between 5.5 and 9.0. | Required if using strong acids or bases before final disposal. |
| Final Disposal | Arrange for pickup with your institution's Environmental Health & Safety (EHS) department. | The decontaminated waste is still managed as chemical waste. |
Experimental Protocol: Peptide Inactivation
-
Prepare Reagent: In a designated chemical fume hood, prepare a 10% bleach solution.
-
Inactivate Waste: Carefully and slowly add the liquid peptide waste to the bleach solution to achieve a final ratio of at least 1:10 (waste:bleach).
-
Ensure Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.
-
Neutralize: If required by institutional policy, neutralize the solution.
-
Collect for Disposal: Transfer the treated solution to your designated hazardous liquid waste container for collection by EHS.
Caption: The Hierarchy of Controls applied to laboratory safety.
First Aid Measures
In case of accidental exposure, follow these immediate procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. Rinse mouth and nasal cavity with water. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists. |
| Eye Contact | Immediately rinse eyes cautiously with plenty of clean, fresh water for at least 15 minutes, holding the eyelids apart. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Keep the person at rest and seek immediate medical attention. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
